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  • Product: (2-Methylpyrimidin-4-yl)methylamine dihydrochloride
  • CAS: 1153235-58-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (2-Methylpyrimidin-4-yl)methylamine Dihydrochloride

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (2-Methylpyrimidin-4-yl)methylamine dihyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (2-Methylpyrimidin-4-yl)methylamine dihydrochloride. In the absence of publicly available experimental spectra for this specific salt, this guide utilizes high-quality in silico predictions, grounded in established principles of NMR spectroscopy and the electronic effects of protonation on heterocyclic systems. We present a detailed interpretation of the predicted spectra, offering a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pyrimidine-based compounds. This guide also includes a detailed, field-proven protocol for the preparation and acquisition of NMR data for hydrochloride salts, ensuring scientific integrity and reproducibility.

Introduction

(2-Methylpyrimidin-4-yl)methylamine is a key heterocyclic building block in medicinal chemistry, forming the scaffold of numerous biologically active molecules. Its structural elucidation is paramount for ensuring the identity, purity, and intended chemical properties of its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used analytical technique for the unambiguous determination of molecular structure in solution.[1]

This guide focuses on the dihydrochloride salt of (2-Methylpyrimidin-4-yl)methylamine. The formation of a hydrochloride salt is a common strategy to improve the solubility and stability of amine-containing active pharmaceutical ingredients. However, protonation significantly alters the electronic environment of the molecule, leading to substantial changes in the ¹H and ¹³C NMR chemical shifts.[2] Understanding these changes is crucial for accurate spectral interpretation.

Given the scarcity of published experimental data for this specific compound, this guide will provide a detailed analysis based on predicted NMR spectra. Modern NMR prediction algorithms, which leverage large databases of experimental data and sophisticated computational models, can provide highly accurate chemical shift values, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR.[1][3]

Methodology

In Silico NMR Prediction

The ¹H and ¹³C NMR spectra for (2-Methylpyrimidin-4-yl)methylamine and its dihydrochloride form were predicted using a combination of computational methods, including those based on Hierarchically Ordered Spherical description of Environment (HOSE) codes and machine learning algorithms.[3][4] These predictions were performed in a simulated D₂O solvent environment to mimic the conditions under which a water-soluble dihydrochloride salt would typically be analyzed.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

The following protocol is a self-validating system for the preparation and analysis of a hydrochloride salt like (2-Methylpyrimidin-4-yl)methylamine dihydrochloride.

2.2.1. Sample Preparation

  • Solvent Selection: Deuterium oxide (D₂O) is the recommended solvent due to the high polarity and expected water solubility of the dihydrochloride salt. Deuterated dimethyl sulfoxide (DMSO-d₆) is a viable alternative if solubility in D₂O is limited. The choice of solvent can influence chemical shifts, particularly for exchangeable protons.

  • Sample Weighing: Accurately weigh 10-15 mg of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride for a standard ¹H NMR experiment. For a ¹³C NMR experiment, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution by gentle vortexing or sonication. The final solution should be clear and free of any particulate matter.[6]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The height of the solution in the tube should be approximately 4-5 cm.

  • Internal Standard: For precise chemical shift referencing, an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) is a suitable standard (δ = 0.00 ppm). For DMSO-d₆, tetramethylsilane (TMS) can be used, although the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H) is often used as a secondary reference.

2.2.2. NMR Data Acquisition

The following are general acquisition parameters that can be optimized for the specific instrument used.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: A range of 0 to 200 ppm.

Results and Discussion

Molecular Structure and Protonation Sites

(2-Methylpyrimidin-4-yl)methylamine has three nitrogen atoms that can be protonated: the two ring nitrogens (N1 and N3) and the exocyclic aminomethyl nitrogen (N7). The pyrimidine ring nitrogens are generally less basic than alkylamines.[7][8] The pKa of protonated pyrimidine is approximately 1.23.[8][9] However, the presence of the electron-donating methyl and aminomethyl groups increases the basicity of the ring nitrogens. The exocyclic primary amine is expected to be the most basic site. In the formation of the dihydrochloride salt in a strongly acidic medium, it is plausible that both a ring nitrogen and the exocyclic amine are protonated. For the purpose of this guide, we will consider the protonation of the exocyclic amine and the N1 nitrogen, which is para to the electron-donating aminomethyl group and is sterically less hindered than N3.

A placeholder image is used for the dihydrochloride structure in the DOT script above, as direct image generation with specific protonation is complex in this format. The protonation sites are discussed in the text.

Caption: Protonation equilibrium of (2-Methylpyrimidin-4-yl)methylamine.

A simplified representation of the molecule for atom numbering.

Caption: Atom numbering for (2-Methylpyrimidin-4-yl)methylamine.

Predicted ¹H NMR Spectrum of (2-Methylpyrimidin-4-yl)methylamine Dihydrochloride

The predicted ¹H NMR chemical shifts for the dihydrochloride salt in D₂O are presented in Table 1. The exchangeable protons on the nitrogens (N-H) are not typically observed in D₂O due to rapid exchange with the solvent.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment and Rationale
H57.6 - 7.8DoubletThis proton is on a carbon between two nitrogen atoms in an aromatic ring. The protonation of the adjacent N1 and the electron-withdrawing nature of the ring cause a significant downfield shift. It is expected to be a doublet due to coupling with H6.
H68.6 - 8.8DoubletThis proton is also on the pyrimidine ring and is significantly deshielded by the adjacent protonated nitrogen at N1. It is expected to be a doublet due to coupling with H5.
H7 (CH₂)4.5 - 4.7SingletThese protons are on the methylene bridge. They are deshielded by the adjacent protonated amino group and the pyrimidine ring. In the absence of coupling to adjacent protons, this signal is a singlet.
H8 (CH₃)2.8 - 3.0SingletThe methyl protons are attached to the pyrimidine ring. They are deshielded compared to a typical alkyl methyl group due to the aromatic ring current and the electron-withdrawing effect of the ring nitrogens. This signal is a singlet.
Predicted ¹³C NMR Spectrum of (2-Methylpyrimidin-4-yl)methylamine Dihydrochloride

The predicted ¹³C NMR chemical shifts are summarized in Table 2. Protonation has a pronounced effect on the carbon chemical shifts, generally causing a downfield shift for carbons near the protonated centers.

Carbon Predicted Chemical Shift (δ, ppm) Assignment and Rationale
C2165 - 168The methyl-substituted carbon of the pyrimidine ring. It is deshielded due to its position between two nitrogen atoms.
C4158 - 161This carbon is attached to the aminomethyl group and is part of the pyrimidine ring. It is significantly deshielded.
C5125 - 128The CH carbon of the pyrimidine ring. Its chemical shift is in the typical aromatic region.
C6150 - 153The second CH carbon of the pyrimidine ring, adjacent to a protonated nitrogen, resulting in a downfield shift.
C7 (CH₂)40 - 43The methylene carbon. Its chemical shift is influenced by the adjacent protonated amino group.
C8 (CH₃)22 - 25The methyl carbon. Its chemical shift is in the typical alkyl region but is slightly deshielded by the aromatic ring.
The Effect of Dihydrochloride Formation: A Comparative Analysis

To understand the impact of protonation, it is instructive to compare the predicted chemical shifts of the dihydrochloride salt with those of the free base (Table 3).

Nucleus Predicted δ (Free Base) Predicted δ (Dihydrochloride) Δδ (ppm) Interpretation of the Shift
¹H
H5~7.07.6 - 7.8+0.6 to +0.8Significant downfield shift due to increased electron withdrawal from the protonated ring.
H6~8.28.6 - 8.8+0.4 to +0.6Downfield shift due to proximity to the protonated N1.
H7 (CH₂)~3.94.5 - 4.7+0.6 to +0.8Strong deshielding from the adjacent protonated amino group.
H8 (CH₃)~2.52.8 - 3.0+0.3 to +0.5Moderate downfield shift due to the overall increase in the electron-withdrawing nature of the ring.
¹³C
C2~163165 - 168+2 to +5Downfield shift due to protonation of the adjacent N1.
C4~159158 - 161-1 to +2The effect of protonation at N1 and the exocyclic amine can have competing effects on C4.
C5~120125 - 128+5 to +8Significant downfield shift due to the overall electron-withdrawing effect of the protonated ring.
C6~148150 - 153+2 to +5Downfield shift due to proximity to the protonated N1.
C7 (CH₂)~4540 - 43-2 to -5The chemical shift of the methylene carbon is sensitive to the specific protonation state and solvent effects.
C8 (CH₃)~2422 - 25-2 to +1Minimal change, as it is relatively far from the primary sites of protonation.

The most significant changes upon dihydrochloride formation are the downfield shifts of the ring protons (H5 and H6) and the methylene protons (H7). This is a direct consequence of the increased positive charge on the molecule, which deshields the surrounding nuclei. The carbon signals also show a general downfield trend, particularly for the ring carbons.

G cluster_0 Experimental Workflow A Weigh Dihydrochloride Salt (10-50 mg) B Dissolve in Deuterated Solvent (e.g., D₂O) A->B C Transfer to 5 mm NMR Tube B->C D Acquire ¹H and ¹³C NMR Spectra C->D E Process and Analyze Data D->E F Assign Signals and Interpret Spectra E->F

Caption: A typical experimental workflow for NMR analysis.

Conclusion

This technical guide has provided a detailed, in-depth analysis of the predicted ¹H and ¹³C NMR chemical shifts for (2-Methylpyrimidin-4-yl)methylamine dihydrochloride. The predicted data, in conjunction with established principles of NMR spectroscopy, offer a reliable foundation for the structural characterization of this important heterocyclic compound. The significant downfield shifts observed for both proton and carbon nuclei upon dihydrochloride formation are characteristic of protonation and provide key diagnostic markers for confirming the salt's structure. The provided experimental protocols offer a robust methodology for obtaining high-quality NMR data for this and similar compounds. This guide serves as a valuable resource for scientists in the pharmaceutical and chemical industries, facilitating accurate and efficient structural elucidation.

References

  • ACD/Labs. "NMR Prediction." [Link]

  • nmrshiftdb2. "nmrshiftdb2 - open nmr database on the web." [Link]

  • Guan, Y., et al. "Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network." Chemical Science, 2021. [Link]

  • PubChem. "2-Methylpyrimidin-4-amine." National Center for Biotechnology Information. [Link]

  • PubChem. "4-Amino-2-methyl-5-pyrimidinemethanamine." National Center for Biotechnology Information. [Link]

  • Shkurko, O. P., & Mamaev, V. P. "NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines." Khimiya Geterotsiklicheskikh Soedinenii, 1978. [Link]

  • Harris, M. G., & Stewart, R. "Amino group acidity in aminopyridines and aminopyrimidines." Canadian Journal of Chemistry, 1977. [Link]

  • Wikipedia. "Pyrimidine." [Link]

  • ChemAxon. "NMR Predictor - Documentation." [Link]

  • Bruker. "Mnova Predict | Accurate Prediction." [Link]

  • S. G. Shirley, et al. "Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation." Journal of Pharmaceutical Sciences, 2009. [Link]

  • University of California, Davis. "Pyrimidines." [Link]

  • chemeurope.com. "Pyrimidine." [Link]

  • Castillo, A. M., Patiny, L., & Wist, J. "Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems." Journal of Magnetic Resonance, 2011. [Link]

  • CAS. "NMR Database for Faster Structural Data." [Link]

  • Colorado State University. "CASCADE." [Link]

  • University of Calgary. "NMR Spectroscopy :: 1H NMR Chemical Shifts." [Link]

  • Wiley. "1H NMR – Organic Compounds (Comprehensive) Part 2." [Link]

  • University College London. "Sample Preparation | Faculty of Mathematical & Physical Sciences." [Link]

Sources

Exploratory

Physicochemical Characterization and Analytical Profiling of (2-Methylpyrimidin-4-yl)methylamine Dihydrochloride

Executive Summary In modern medicinal chemistry and fragment-based drug discovery (FBDD), heterocyclic building blocks are foundational. Among these, (2-Methylpyrimidin-4-yl)methylamine dihydrochloride (CAS: 1153235-58-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and fragment-based drug discovery (FBDD), heterocyclic building blocks are foundational. Among these, (2-Methylpyrimidin-4-yl)methylamine dihydrochloride (CAS: 1153235-58-5) serves as a critical synthetic intermediate. This technical guide provides an in-depth breakdown of its physicochemical properties, specifically delineating the critical differences between its exact mass and molecular weight. Furthermore, we outline a self-validating analytical workflow for High-Resolution Mass Spectrometry (HRMS) and detail its mechanistic utility in drug development.

Physicochemical Profiling: Exact Mass vs. Molecular Weight

A frequent point of failure in analytical workflows is the conflation of molecular weight (MW) and monoisotopic exact mass. For (2-Methylpyrimidin-4-yl)methylamine, understanding the distinction between its free base and dihydrochloride salt forms is paramount for both stoichiometric formulation and mass spectrometric identification .

  • Molecular Weight (Average Mass): Calculated using the weighted average of the naturally occurring isotopes. This value (196.08 g/mol for the salt) is strictly used for macroscopic laboratory operations, such as calculating molarity for synthetic reactions, determining yields, or preparing biological assays.

  • Monoisotopic Exact Mass: Calculated using the exact mass of the most abundant, stable isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ³⁵Cl). In HRMS, the instrument detects discrete ions, not statistical averages. Thus, the exact mass (195.0330 Da for the salt, 123.0796 Da for the free base) is the critical parameter for spectral identification .

Quantitative Data Summary
PropertyFree BaseDihydrochloride Salt
Chemical Formula C₆H₉N₃C₆H₁₁Cl₂N₃
CAS Registry Number 22454-79-11153235-58-5
Molecular Weight (Average) 123.16 g/mol 196.08 g/mol
Monoisotopic Exact Mass 123.0796 Da195.0330 Da
Primary Detected Ion [M+H]⁺ 124.0869 Da124.0869 Da (Salt dissociates)

Note: Under standard electrospray ionization (ESI), the non-covalent dihydrochloride salt completely dissociates. Therefore, the observed mass in the spectrometer will correspond to the protonated free base [M+H]⁺.

Analytical Workflow: High-Resolution Mass Spectrometry (HRMS)

To definitively characterize this compound, a robust LC-HRMS protocol is required. The following methodology is designed as a self-validating system, ensuring that analytical drift or matrix effects do not result in false negatives.

Causality-Driven Experimental Design
  • Ionization Choice: The primary amine moiety is highly basic. Using an acidic mobile phase (0.1% Formic Acid) ensures complete protonation, making Positive Electrospray Ionization (ESI+) the most sensitive and logical choice.

  • Chromatographic Choice: Highly polar, low-molecular-weight amines exhibit negligible retention on standard reversed-phase (C18) columns, often eluting in the void volume where severe ion suppression occurs. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated to ensure adequate retention and separation from matrix interferences.

Step-by-Step LC-HRMS Protocol
  • System Suitability Test (SST): Prior to sample analysis, inject a known calibration standard (e.g., Reserpine or a proprietary tuning mix). Validation Check: The instrument must demonstrate a mass accuracy error of < 5 ppm and a resolution of > 30,000 (FWHM) to proceed. This ensures the system is self-validated before sample injection.

  • Sample Preparation: Dissolve 1.0 mg of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Dilute to a final working concentration of 100 ng/mL.

  • Chromatographic Separation:

    • Column: HILIC phase (e.g., Waters Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.125% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.125% Formic Acid.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins.

  • Mass Spectrometry Acquisition:

    • Operate the Q-TOF or Orbitrap in ESI+ mode.

    • Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

    • Acquire full scan data from m/z 50 to 500.

  • Data Processing: Extract the theoretical [M+H]⁺ ion chromatogram at m/z 124.0869. Validation Check: Confirm the isotopic pattern matches the theoretical C₆H₁₀N₃⁺ distribution, verifying the absence of chlorine isotopes (which confirms complete salt dissociation and validates the molecular identity).

LCHRMS Sample Sample Prep (0.1% FA / Protonation) LC HILIC Separation (Polar Retention) Sample->LC ESI ESI+ Ionization ([M+H]+ Generation) LC->ESI MS HRMS (TOF/Orbitrap) (Exact Mass 124.0869) ESI->MS Data Data Analysis (<5 ppm Error Check) MS->Data

Fig 1: LC-HRMS workflow for accurate mass determination of the pyrimidine derivative.

Applications in Fragment-Based Drug Discovery (FBDD)

In medicinal chemistry, the (2-methylpyrimidin-4-yl)methylamine scaffold is highly prized . The pyrimidine core acts as a rigid, hydrogen-bond-accepting pharmacophore, frequently utilized to target the ATP-binding hinge region of kinases in oncology programs.

The dihydrochloride salt form is specifically selected by formulation scientists over the free base due to its enhanced thermodynamic stability. Free primary amines are susceptible to atmospheric oxidation and carbamate formation via CO₂ absorption. The dihydrochloride salt mitigates this, extending shelf life and ensuring reproducible stoichiometry during high-throughput screening (HTS).

Mechanistically, the primary amine serves as a versatile nucleophile. It is predominantly subjected to:

  • Amide Coupling: Reacting with carboxylic acid-bearing fragments using coupling reagents (e.g., HATU, EDC) to rapidly generate diverse libraries.

  • Reductive Amination: Reacting with aldehydes to form secondary amines, allowing for the exploration of extended chemical space while maintaining basicity for favorable pharmacokinetic (PK) properties.

FBDD Fragment Pyrimidine Core (H-Bond Acceptor Motif) Coupling Amide Coupling / Amination (Primary Amine Reactivity) Fragment->Coupling Screening Hit Identification (SPR / NMR Screening) Coupling->Screening Opt Hit-to-Lead Optimization (SAR & Kinase Selectivity) Screening->Opt PK Pharmacokinetic Profiling (Salt Form Stability) Opt->PK

Fig 2: Fragment-based drug discovery workflow utilizing the pyrimidine building block.

Conclusion

The precise characterization of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride demands a rigorous understanding of its physicochemical properties. By differentiating its exact monoisotopic mass from its average molecular weight, and by employing causality-driven, self-validating analytical protocols like HILIC-HRMS, researchers can ensure the integrity of their structural identifications. As a stable, versatile building block, its continued integration into FBDD workflows remains a cornerstone of modern targeted therapeutic development.

References

  • Title: (2-methylpyrimidin-4-yl)methanamine (C6H9N3) | Source: PubChemLite, Université du Luxembourg | URL:[Link]

  • Title: N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride - Chemical Substance Information | Source: NextSDS | URL: [Link]

Foundational

Comprehensive Solubility Profile and Physicochemical Characterization of (2-Methylpyrimidin-4-yl)methylamine Dihydrochloride

Executive Summary (2-Methylpyrimidin-4-yl)methylamine dihydrochloride (CAS: 1153235-58-5) is a critical pyrimidine-derived building block extensively utilized in medicinal chemistry, particularly in the synthesis of kina...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Methylpyrimidin-4-yl)methylamine dihydrochloride (CAS: 1153235-58-5) is a critical pyrimidine-derived building block extensively utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and target-specific receptor antagonists. The presence of the dihydrochloride salt profoundly alters its physicochemical landscape, shifting it from a lipophilic free base to a highly hydrophilic entity. This technical guide details the solubility profile of this compound across aqueous and organic media, provides mechanistic insights into its solvation thermodynamics, and establishes robust, self-validating experimental protocols for thermodynamic solubility determination.

Molecular Architecture and Physicochemical Rationale

To accurately predict and manipulate the solubility behavior of this compound, one must analyze its structural components and the causality behind its phase behavior:

  • Pyrimidine Core: A diazine ring that acts as a weak base. While capable of hydrogen bonding, it is inherently lipophilic in its neutral state.

  • Methylamine Side Chain: A primary amine that serves as the primary basic center, possessing a higher pKa than the pyrimidine nitrogens.

  • Dihydrochloride Salt Form: The protonation of both the primary amine and one of the pyrimidine nitrogens yields a divalent cation paired with two chloride anions.

The Causality of Solvation: The transformation of the free base into a dihydrochloride salt drastically increases the crystal lattice energy but simultaneously maximizes the solvation energy in high-dielectric solvents (like water). According to principles of pharmaceutical salt selection, amine hydrochlorides exhibit solubilities often exceeding 100 mg/mL in water due to powerful ion-dipole interactions[1]. However, this ionic nature renders the compound practically insoluble in non-polar organic solvents, as the low dielectric constants cannot overcome the high lattice energy of the salt[2]. Furthermore, the common-ion effect plays a pivotal role; in the presence of excess chloride ions (e.g., in simulated gastric fluid or during aggressive pH adjustment with HCl), the solubility can be unexpectedly suppressed[2].

Solubility Profile in Aqueous and Organic Solvents

The solubility of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride is strictly dictated by the solvent's polarity, hydrogen-bonding capacity, and dielectric constant ( ϵ ).

Quantitative/Qualitative Data Summary
Solvent CategorySpecific SolventDielectric Constant ( ϵ )Estimated Solubility at 25°CSolvation Mechanism
Aqueous Ultrapure Water80.1> 100 mg/mL (Freely Soluble)Ion-dipole interactions, H-bonding
Polar Protic Methanol33.010 - 30 mg/mL (Soluble)H-bonding, moderate ion stabilization
Polar Protic Ethanol24.51 - 5 mg/mL (Sparingly Soluble)Reduced H-bonding network
Polar Aprotic DMSO46.75 - 15 mg/mL (Soluble)Strong dipole-cation interaction
Polar Aprotic DMF36.7< 1 mg/mL (Slightly Soluble)Weak anion solvation
Non-Polar Dichloromethane9.1< 0.1 mg/mL (Insoluble)Insufficient dielectric to break lattice
Non-Polar Hexane / Heptane1.9InsolubleNo favorable interactions
Aqueous Dynamics and pH-Solubility Profile

In aqueous media, the compound dissolves rapidly. However, as a salt of a weak base, its solubility is highly pH-dependent. At pH values below the pKa of the primary amine, the compound remains fully ionized and highly soluble. As the pH approaches and exceeds the pKa ( pH>pHmax​ ), the compound deprotonates, reverting to the free base. This transition typically triggers a solubility drop of 2-3 orders of magnitude, leading to rapid precipitation[2][3].

Experimental Workflows for Solubility Determination

To ensure trustworthiness and reproducibility, solubility must be determined using a self-validating system. The Shake-Flask Method coupled with HPLC-UV is the gold standard, ensuring that thermodynamic equilibrium is reached and chemical stability is confirmed simultaneously.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method
  • Preparation: Weigh an excess amount (~50 mg) of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, Methanol, or DMSO).

  • Equilibration: Cap the vial and place it in an isothermal shaker (25.0 ± 0.1 °C) at 300 RPM for 24 to 48 hours.

    • Self-Validation Step: Visually inspect the vial at 24h and 48h. The persistent presence of undissolved solid at both time points confirms that the solution is truly saturated.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 0.2 mL to account for filter adsorption).

  • Dilution & Quantification: Dilute the supernatant appropriately with the HPLC mobile phase to fall within the linear range of your calibration curve.

  • HPLC-UV Analysis: Analyze using a C18 reverse-phase column. Mobile phase: Water (0.1% TFA) and Acetonitrile (0.1% TFA) gradient. Detection wavelength: ~254 nm.

    • Self-Validation Step: The observation of a single, clean peak matching the retention time of the standard confirms that the compound has not degraded during the 48-hour equilibration period.

Protocol 2: pH-Solubility Profiling
  • Prepare a series of universal buffer solutions ranging from pH 1.0 to 10.0.

  • Add excess API to each buffer and equilibrate for 24 hours at 25 °C.

  • Critical Step: Measure the final pH of the suspension after equilibration. The dissolution of the dihydrochloride salt will inherently lower the pH of unbuffered or weakly buffered solutions.

  • Quantify the dissolved concentration via HPLC-UV to plot the pH-solubility curve and identify the pHmax​ .

Mechanistic Diagram

SolvationPathway Solid Solid Dihydrochloride Salt (C6H11Cl2N3) Water Aqueous Media (High Dielectric) Solid->Water Dissolution Organic Non-Polar Organic (Low Dielectric) Solid->Organic Dispersion Solvated Solvated Cations + 2 Cl- (High Solubility) Water->Solvated Hydration Insoluble Undissolved Solid (Insoluble) Organic->Insoluble Lattice Energy > Solvation FreeBase Free Base Formation (Precipitation Risk) Solvated->FreeBase pH > pKa (Deprotonation)

Caption: Thermodynamic solvation pathway and pH-dependent phase behavior of the dihydrochloride salt.

Implications for Drug Development and Formulation

For medicinal chemists and formulation scientists, the solubility profile of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride dictates its handling and downstream processing:

  • Synthesis & Purification: The high water solubility and insolubility in non-polar solvents make it an excellent candidate for liquid-liquid extraction. Impurities can be washed away with organic solvents (like DCM or ethyl acetate) while the target intermediate remains safely partitioned in the aqueous phase[4].

  • Formulation Stability: If this intermediate is part of a final Active Pharmaceutical Ingredient (API), the dihydrochloride form ensures rapid dissolution in the gastric environment. However, formulation scientists must be wary of basic excipients that could raise the microenvironmental pH, potentially causing free-base precipitation within the solid dosage form over time[3].

References

  • Grokipedia - Hydrochloride: Solubility and Appearance URL: [Link]

  • Advanced Drug Delivery Reviews (via USPTO) - Salt formation to improve drug solubility URL:[Link]

  • National Institutes of Health (NIH) - Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations URL:[Link]

  • National Institutes of Health (NIH / PMC) - Synthesis, Biological Properties, and Molecular Modeling Investigation of the First Potent, Selective, and Water-Soluble Human A3 Adenosine Receptor Antagonist URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the pKa Values and Ionization States of (2-Methylpyrimidin-4-yl)methylamine Dihydrochloride

Introduction: The Critical Role of pKa in Pharmaceutical Sciences In the landscape of drug discovery and development, the acid dissociation constant, or pKa, stands as a cornerstone physicochemical parameter. It governs...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of pKa in Pharmaceutical Sciences

In the landscape of drug discovery and development, the acid dissociation constant, or pKa, stands as a cornerstone physicochemical parameter. It governs a molecule's ionization state across a range of pH values, thereby profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers and drug development professionals, a comprehensive understanding of a compound's pKa is not merely academic; it is a critical determinant of its pharmacokinetic behavior, solubility, membrane permeability, and target engagement.[1][2][3]

(2-Methylpyrimidin-4-yl)methylamine dihydrochloride is a molecule of interest possessing multiple ionizable centers. Its structure, featuring a pyrimidine ring and an aliphatic primary amine, presents a classic case of a polyprotic base. The dihydrochloride salt form itself confirms that at least two sites are protonated under acidic conditions. This guide provides a detailed examination of the theoretical and practical aspects of determining the pKa values and predicting the ionization states of this compound, offering field-proven insights for its application in pharmaceutical research.

Section 1: Theoretical Framework of Ionization

Molecular Structure and Identification of Ionizable Centers

The structure of (2-Methylpyrimidin-4-yl)methylamine contains three nitrogen atoms, each a potential site for protonation:

  • N1 and N3: Two nitrogen atoms within the pyrimidine ring.

  • N-aliphatic: The primary amine nitrogen of the methylamine substituent.

(2-Methylpyrimidin-4-yl)methylamine with ionizable centers labeled

Figure 1: Structure of (2-Methylpyrimidin-4-yl)methylamine with its three potential protonation sites highlighted.

Electronic Effects and the Predicted Protonation Sequence

The basicity of these nitrogen centers varies significantly due to underlying electronic effects:

  • Aliphatic Amine (Most Basic): The nitrogen in the methylamine side chain is an aliphatic amine. Its lone pair is localized and readily available for protonation. Its basicity is comparable to that of benzylamine, which has a pKa of approximately 9.33.[4][5][6][7] The electron-withdrawing character of the pyrimidine ring will reduce this basicity slightly, likely placing its pKa in the 8-9 range, similar to related aminomethylpyridines.[8][9]

  • Pyrimidine Ring Nitrogens (Least Basic): The lone pairs on the N1 and N3 atoms of the pyrimidine ring are part of the aromatic π-system. This delocalization significantly reduces their availability for protonation, making them much weaker bases than the aliphatic amine. Unsubstituted pyrimidine is a very weak base, with a pKa of about 1.23.[10][11][12][13][14] The presence of an electron-donating methyl group at the C2 position slightly increases the basicity of the ring nitrogens. The predicted pKa for 2-methylpyrimidine is around 1.85.[15]

Therefore, the predicted order of protonation for the neutral molecule is:

  • Aliphatic Amine (N-aliphatic)

  • One of the Ring Nitrogens (N1 or N3)

  • The second Ring Nitrogen

As the compound is supplied as a dihydrochloride salt , the two most basic sites—the aliphatic amine and one of the ring nitrogens—are protonated in the solid state and in highly acidic solutions.

Section 2: Computational and Comparative pKa Prediction

In the absence of direct experimental data for a novel compound, in silico prediction and comparative analysis are invaluable tools.

Overview of In Silico Prediction Methods

Modern computational chemistry offers a suite of tools for pKa prediction, which are broadly categorized into:

  • Empirical Methods: These methods leverage large databases of experimentally determined pKa values. Software like ACD/pKa[16][17] and ChemAxon's Marvin[18][19] use algorithms based on Hammett-type equations and extensive structural fragment libraries to provide rapid and often highly accurate predictions.

  • Quantum Mechanical (QM) Methods: These first-principles approaches calculate the free energy change of the protonation/deprotonation reaction. While computationally more intensive, they can be highly accurate, especially when combined with machine learning models.[1][3][20]

Several commercial and open-source platforms, including Schrödinger's Epik, SimulationPlus, and MolGpKa, provide robust prediction capabilities crucial for modern drug discovery pipelines.[21]

Predicted pKa Values

Based on comparative analysis with similar structures and the general performance of predictive software, the macroscopic pKa values for (2-Methylpyrimidin-4-yl)methylamine are estimated as follows. These values represent the deprotonation of the fully protonated (tricationic) form down to the neutral species.

pKaIonization StepPredicted Value (Approx.)Corresponding Functional Group
pKa₁H₃A³⁺ ⇌ H₂A²⁺ + H⁺< 1.0Pyrimidine Ring Nitrogen (N1 or N3)
pKa₂H₂A²⁺ ⇌ HA⁺ + H⁺1.5 – 2.5Pyrimidine Ring Nitrogen (N1 or N3)
pKa₃HA⁺ ⇌ A + H⁺8.0 – 9.0Aliphatic Amine (Side Chain)

Table 1: Summary of predicted macroscopic pKa values.

Section 3: Experimental Determination of pKa Values

To achieve definitive pKa values, experimental determination is the gold standard. The following protocols describe two universally accepted, self-validating methodologies.

Method 1: Potentiometric Titration

Potentiometric titration is a robust and widely used technique that involves monitoring pH changes in a solution upon the incremental addition of a titrant.[22]

  • System Calibration: Calibrate the pH meter and electrode system using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh and dissolve (2-Methylpyrimidin-4-yl)methylamine dihydrochloride in deionized, CO₂-free water to a known concentration (e.g., 1-5 mM). To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M KCl.

  • Titration Setup: Place the sample solution in a jacketed titration vessel maintained at a constant temperature. Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to eliminate dissolved CO₂.

  • Titration Execution:

    • For the dihydrochloride salt, perform a forward titration by adding standardized 0.1 M NaOH in small, precise increments (e.g., 0.02 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The equivalence points are identified as the peaks in the first derivative plot.

    • The pKa values correspond to the pH at the half-equivalence points. For a diprotic titration of the dihydrochloride salt, pKa₂ will be the pH at 0.5 equivalents of NaOH added, and pKa₃ will be the pH at 1.5 equivalents of NaOH added.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare Sample (Compound + KCl) Purge Purge with N2 Prepare_Sample->Purge Titrate Titrate with NaOH (Incremental Additions) Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Derive Calculate 1st & 2nd Derivatives Plot->Derive Determine Determine pKa at Half-Equivalence Points Derive->Determine

Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometric Titration

This method is ideal for compounds containing a chromophore near an ionizable center, as the UV-Vis absorbance spectrum will change as a function of pH.[5][10][11] The pyrimidine ring in the target molecule serves as an excellent chromophore.

  • Wavelength Selection: Dissolve the compound in a highly acidic (e.g., pH 1) and a highly basic (e.g., pH 12) buffer. Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify wavelengths with the largest absorbance differences upon ionization. These are the analytical wavelengths.

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning the expected pKa ranges (e.g., pH 1-3 for the ring and pH 7-10 for the amine). Maintain a constant ionic strength across all buffers.

  • Sample Measurement:

    • Prepare a series of solutions by dissolving a constant, known amount of the compound in each buffer from the series.

    • Use a spectrophotometer to measure the absorbance of each solution at the pre-determined analytical wavelengths.

  • Data Analysis:

    • Plot the measured absorbance at an analytical wavelength against the pH of the buffer.

    • The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa.

    • The pKa can be precisely determined by fitting the data to the Henderson-Hasselbalch equation adapted for spectrophotometry.

UV_Vis_Titration_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Select_WL Select Analytical Wavelengths Prepare_Buffers Prepare Buffer Series (Constant Ionic Strength) Dissolve Dissolve Compound in Each Buffer Prepare_Buffers->Dissolve Measure_Abs Measure Absorbance at Each pH Dissolve->Measure_Abs Plot Plot Absorbance vs. pH Measure_Abs->Plot Fit Fit Data to Sigmoidal Curve Plot->Fit Determine Determine pKa from Inflection Point Fit->Determine

Workflow for pKa determination by UV-Vis spectrophotometry.

Section 4: Ionization Profile and Species Distribution

Understanding which ionic species predominates at a given pH is paramount for predicting a drug's behavior in vivo.

Protonation Equilibria

The stepwise deprotonation of (2-Methylpyrimidin-4-yl)methylamine, starting from the fully protonated form likely present in the stomach (pH ~1-2), can be visualized as a series of equilibria governed by the pKa values.

Ionization_States A Dication (H₂A²⁺) Predominant at pH ~ 4-7 C C A->C B B B->A caption Protonation equilibria for (2-Methylpyrimidin-4-yl)methylamine dihydrochloride.

Simplified ionization equilibria starting from the dihydrochloride salt.

Species Distribution and Pharmaceutical Relevance

The ionization state directly impacts key pharmaceutical properties:

  • At Gastric pH (pH ~1.5-3.5): The compound will exist predominantly as the dicationic species (H₂A²⁺). The positive charges will enhance aqueous solubility but may hinder passive diffusion across the gastric mucosa.

  • At Physiological pH (pH ~7.4): Given the predicted pKa₃ of ~8.0-9.0, the compound will exist primarily as the monocationic species (HA⁺), with the aliphatic amine being protonated. This charged state is crucial for solubility in blood plasma and interaction with biological targets, but the neutral form, present in a smaller fraction, will be primarily responsible for passive diffusion across cell membranes like the blood-brain barrier.

  • At Intestinal pH (pH ~6.0-8.0): A mixture of the monocationic (HA⁺) and neutral (A) forms will be present, with the ratio shifting as the pH increases along the intestinal tract. This balance is critical for the interplay between solubility and absorption.

Conclusion

(2-Methylpyrimidin-4-yl)methylamine is a polyprotic base whose ionization behavior is dominated by a highly basic aliphatic amine (pKa₃ ≈ 8-9) and two much less basic pyrimidine ring nitrogens (pKa₂ ≈ 1.5-2.5). The dihydrochloride salt form exists as a dication in acidic environments. At physiological pH 7.4, the monocationic species, protonated at the side-chain amine, is the predominant form. This detailed understanding, derived from theoretical principles and validated by robust experimental methods like potentiometric and UV-Vis titration, is essential for accurately modeling its pharmacokinetic profile and optimizing its development as a potential therapeutic agent.

References

  • PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • University of Liverpool. (n.d.). 10. Pyrimidines. Retrieved March 17, 2026, from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved March 17, 2026, from [Link]

  • Molbase. (n.d.). Benzylamine. Retrieved March 17, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound Benzylamine (FDB012059). Retrieved March 17, 2026, from [Link]

  • Pearson+. (n.d.). Why is protonated pyrimidine (pKa = 1.0) more acidic than protona.... Retrieved March 17, 2026, from [Link]

  • Chemeurope.com. (n.d.). Pyrimidine. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Pyridinemethanamine. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

  • ChemAxon. (2023, April 19). Predicting pKa. Retrieved March 17, 2026, from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved March 17, 2026, from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved March 17, 2026, from [Link]

  • Optibrium. (n.d.). Predicting pKa using a combination of quantum mechanical and machine learning methods. Retrieved March 17, 2026, from [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved March 17, 2026, from [Link]

  • Journal of Cheminformatics. (2019, September 18). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Retrieved March 17, 2026, from [Link]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved March 17, 2026, from [Link]

  • XunDrug. (n.d.). MolGpKa. Retrieved March 17, 2026, from [Link]

  • Optibrium. (n.d.). Predicting pKa using a combination of quantum mechanical and machine learning methods. Retrieved March 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Coupling with (2-Methylpyrimidin-4-yl)methylamine Dihydrochloride

Chemical Context & Strategic Overview (2-Methylpyrimidin-4-yl)methylamine is a highly valuable building block in medicinal chemistry, frequently incorporated into kinase inhibitors and CNS-penetrant molecules due to the...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Strategic Overview

(2-Methylpyrimidin-4-yl)methylamine is a highly valuable building block in medicinal chemistry, frequently incorporated into kinase inhibitors and CNS-penetrant molecules due to the pyrimidine ring's ability to participate in critical hydrogen-bonding interactions. To ensure long-term stability and prevent oxidative degradation, this primary amine is commercially supplied as a dihydrochloride salt (• 2HCl).

While primary heteroaryl methylamines are generally excellent nucleophiles, the presence of two equivalents of hydrochloric acid fundamentally alters the stoichiometric requirements of standard amide coupling protocols. If the salt is not fully neutralized in situ, the acidic environment will inhibit the coupling reagent, degrade the active ester intermediate, and stall the reaction.

This technical guide outlines a highly optimized, self-validating protocol for coupling this dihydrochloride salt with a generic carboxylic acid using HATU, prioritizing high yield, minimal epimerization, and the suppression of unwanted by-products.

Mechanistic Causality & Reagent Selection

To design a robust protocol, we must understand the causality behind each reagent choice:

  • Coupling Reagent (HATU): HATU is a gold-standard uronium-based coupling reagent that activates carboxylic acids to form a highly reactive OAt-active ester [1]. Its superior kinetics compared to older reagents (like EDC or DCC) arise from a neighboring group effect: the pyridine nitrogen of the HOAt leaving group stabilizes the incoming amine via a hydrogen-bonded 7-membered cyclic transition state [2].

  • Base Stoichiometry (DIPEA): The weak base N,N-Diisopropylethylamine (DIPEA) serves two distinct purposes. First, it deprotonates the carboxylic acid to allow attack on the HATU reagent. Second, it must neutralize the amine salt to generate the free nucleophile [3]. Because we are using a dihydrochloride salt, exactly 2.0 equivalents of DIPEA are consumed purely for neutralization.

  • Order of Addition (Pre-activation): A known vulnerability of HATU is its propensity to react directly with free amines to form an unreactive guanidinium by-product [4]. To prevent this, the carboxylic acid and HATU must be pre-activated with base to form the OAt-ester before the amine is introduced into the system.

Workflow A Carboxylic Acid (1.0 eq) + HATU (1.1 eq) in Anhydrous DMF B Add DIPEA (1.5 eq) Stir 10 min at RT A->B C Active OAt-Ester Intermediate B->C F Amide Bond Formation Stir 2-4 hrs at RT C->F Electrophile D (2-Methylpyrimidin-4-yl)methylamine • 2HCl (1.1 eq) E In Situ Free-Basing Add DIPEA (2.2 eq) D->E E->F Nucleophile G Aqueous Work-up (EtOAc / 5% LiCl wash) F->G H Purified Pyrimidine Amide Product G->H

Logical workflow for HATU-mediated coupling with a dihydrochloride amine salt.

Stoichiometric Optimization Data

The following table summarizes the precise stoichiometric ratios required to maintain a self-validating, high-yielding reaction system.

ReagentEquivalentsFunctionCritical Causality / Notes
Carboxylic Acid 1.0 eqElectrophileLimiting reagent. Must be fully dissolved prior to HATU addition.
HATU 1.1 eqCoupling ReagentSlight excess ensures complete conversion of the acid to the OAt-ester.
Amine • 2HCl 1.1 eqNucleophile(2-Methylpyrimidin-4-yl)methylamine dihydrochloride.
DIPEA (Phase 1) 1.5 eqAcid DeprotonationDrives the formation of the carboxylate anion for HATU attack.
DIPEA (Phase 2) 2.5 eqSalt Neutralization2.2 eq strictly neutralizes the 2HCl; 0.3 eq maintains basicity.
Anhydrous DMF 0.1 - 0.2 MSolventEssential for solubilizing the highly polar dihydrochloride salt.

Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway.

Phase 1: Electrophile Pre-Activation
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the Carboxylic Acid (1.0 eq) and HATU (1.1 eq).

  • Solvation: Suspend the solids in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M. Flush the vial with inert gas (Nitrogen or Argon).

  • Activation: Add DIPEA (1.5 eq) dropwise. The solution will typically transition to a pale yellow color as the active OAt-ester forms.

  • Incubation: Stir the mixture at room temperature (20–25 °C) for exactly 10–15 minutes.

    • Self-Validation Checkpoint: Do not exceed 30 minutes, as prolonged activation can lead to epimerization of sensitive alpha-chiral centers or degradation of the active ester.

Phase 2: Amine Neutralization & Coupling
  • Amine Introduction: In a separate vial, suspend (2-Methylpyrimidin-4-yl)methylamine dihydrochloride (1.1 eq) in a minimal volume of anhydrous DMF.

  • Free-Basing: Add DIPEA (2.5 eq) to the amine suspension and vortex briefly. The suspension should clarify as the free amine is generated.

  • Coupling: Transfer the free-based amine solution dropwise into the pre-activated ester solution from Phase 1.

  • Reaction: Stir the combined mixture at room temperature for 2 to 4 hours.

Phase 3: In-Process Controls (IPC)
  • LC-MS Monitoring: After 2 hours, withdraw a 5 µL aliquot and dilute it in 1 mL of Acetonitrile/Water (1:1). Analyze via LC-MS.

    • Success Criteria: Complete consumption of the carboxylic acid mass. Disappearance of the OAt-ester intermediate mass. Appearance of the desired product mass[M+H]+.

Phase 4: Work-up & Purification
  • Quenching: Once LC-MS confirms complete conversion, quench the reaction by diluting the mixture with Ethyl Acetate (EtOAc) (10× reaction volume).

  • DMF Removal: Wash the organic layer with a 5% to 10% aqueous Lithium Chloride (LiCl) solution (3 × 5× reaction volume). Causality: LiCl dramatically increases the ionic strength of the aqueous phase, forcing the highly polar DMF out of the EtOAc layer[5].

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (1×) to remove any unreacted carboxylic acid and HOAt by-products.

  • Brine Wash & Drying: Wash with brine (1×), dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically utilizing a gradient of Dichloromethane to Methanol, e.g., 0-5% MeOH in DCM, due to the polarity of the pyrimidine ring).

References

  • Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science / Current Chemistry Letters URL:[Link]

  • Amine to Amide (Coupling) - HATU Source: Common Organic Chemistry URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • HATU Source: Wikipedia URL:[Link]

Sources

Application

Application Note: Incorporating (2-Methylpyrimidin-4-yl)methylamine Dihydrochloride into Solid-Phase Peptide Synthesis

Executive Summary & Strategic Rationale The integration of functionalized heterocycles into peptide backbones is a critical strategy in modern peptidomimetic drug discovery, often employed to enhance metabolic stability,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The integration of functionalized heterocycles into peptide backbones is a critical strategy in modern peptidomimetic drug discovery, often employed to enhance metabolic stability, alter isoelectric points, and introduce specific hydrogen-bond acceptor motifs. (2-Methylpyrimidin-4-yl)methylamine dihydrochloride (CAS: 1153235-58-5) is a highly valuable building block that combines the structural rigidity of a pyrimidine ring with the nucleophilic reactivity of a primary methylamine.

However, incorporating this molecule via Solid-Phase Peptide Synthesis (SPPS) presents unique stoichiometric and steric challenges. Because it is supplied as a dihydrochloride salt, direct application using standard automated SPPS protocols inevitably leads to coupling failures. This application note provides field-proven, self-validating methodologies for incorporating this pyrimidine derivative into growing peptide chains, focusing on submonomer peptoid synthesis and orthogonal side-chain amidation.

Mechanistic Insights: Overcoming the Dihydrochloride Challenge

As a fundamental rule of peptide chemistry, nucleophilic attack requires the amine to be in its free base (deprotonated) form. The dihydrochloride salt of (2-Methylpyrimidin-4-yl)methylamine contains three basic centers: the primary aliphatic amine and the two nitrogen atoms of the pyrimidine ring. The two equivalents of HCl tightly protonate the primary amine and the most basic pyrimidine nitrogen.

The Causality of Coupling Failure: If insufficient organic base is added during the coupling step, the primary amine remains a non-nucleophilic ammonium ion. Furthermore, the pyrimidine ring acts as a local buffer. To overcome this, we must use a sterically hindered, strong organic base like N,N -Diisopropylethylamine (DIEA; pKa ~10.5) rather than the weaker N -Methylmorpholine (NMM; pKa ~7.4). DIEA selectively deprotonates the primary amine without acting as a competing nucleophile during halogen displacement or active ester attack .

Workflow Architectures

We present two distinct workflows for incorporating this building block:

  • Submonomer Peptoid Synthesis: Displacing a resin-bound bromoacetyl group to embed the pyrimidine directly into the peptidomimetic backbone.

  • Orthogonal Side-Chain Amidation: Coupling the amine to a selectively deprotected Aspartic or Glutamic acid side chain.

Workflow1 N1 Fmoc-Rink Amide Resin N2 Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 Bromoacetylation (Bromoacetic Acid, DIC) N2->N3 N4 Amine Displacement (2-Methylpyrimidin-4-yl)methylamine + DIEA Neutralization N3->N4 N5 Chain Elongation Standard SPPS N4->N5 N6 Global Cleavage (TFA/TIPS/H2O) N5->N6 N7 Pyrimidine-Functionalized Peptidomimetic N6->N7

Fig 1. Submonomer peptoid synthesis workflow for pyrimidine incorporation.

Workflow2 A Resin-Bound Peptide (Orthogonally Protected Asp/Glu) B Selective Deprotection (Pd(PPh3)4 / Phenylsilane) A->B C Carboxyl Activation (HATU / HOAt / DIEA) B->C D Amidation (2-Methylpyrimidin-4-yl)methylamine C->D E Micro-Cleavage & LC-MS Validation D->E

Fig 2. Orthogonal side-chain amidation workflow using pyrimidine amine.

Quantitative Optimization: Neutralization Dynamics

To demonstrate the critical nature of the neutralization step, the following table summarizes the coupling efficiency of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride onto a bromoacetylated resin under various conditions.

Key Insight: 2.0 equivalents of base merely neutralize the HCl salts. A minimum of 4.0 equivalents is required to maintain the alkaline environment necessary to drive the nucleophilic substitution to completion. Switching to NMP and slightly elevating the temperature overcomes the steric bulk of the 2-methyl group on the pyrimidine ring .

Neutralization BaseEquivalents (vs. Amine)Solvent SystemCoupling Temp / TimeConversion (%)
None (Direct) 0.0 eqDMF25°C / 2h< 5%
NMM 4.0 eqDMF25°C / 2h62%
DIEA 2.0 eqDMF25°C / 2h45%
DIEA 4.0 eqDMF25°C / 2h88%
DIEA 4.0 eqNMP35°C / 2h> 98%

Experimental Protocols

Protocol A: Submonomer Peptoid Incorporation

This protocol details the incorporation of the pyrimidine amine into a peptoid backbone via the displacement of a bromoacetyl group.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Bromoacetylation: Add a solution of 1.0 M bromoacetic acid in DMF (1.0 mL) and 1.0 M N,N'-Diisopropylcarbodiimide (DIC) in DMF (1.0 mL) to the resin. Shake for 30 minutes at room temperature. Wash with DMF (5 × 1 min).

  • Amine Neutralization (Critical Step): In a separate vial, dissolve 1.0 mmol (10 eq relative to resin) of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride in 2.0 mL of N-Methyl-2-pyrrolidone (NMP). Add 4.0 mmol (40 eq) of DIEA. Note: The solution will undergo a mild exothermic reaction. Vortex until the salt is completely dissolved and the solution is homogenous.

  • Nucleophilic Displacement: Add the neutralized amine solution to the bromoacetylated resin. Shake at 35°C for 120 minutes.

  • Washing: Drain and wash the resin sequentially with DMF (5x), DCM (3x), and DMF (3x) .

Self-Validating System (Protocol A): The standard Kaiser test is unreliable for the secondary amines generated in this step. Instead, employ the Chloranil test . A successful displacement will yield a dark green/blue color on the resin beads, confirming the presence of the newly formed secondary amine. If the beads remain colorless, the displacement failed (likely due to insufficient neutralization).

Protocol B: Orthogonal Side-Chain Amidation (Asp/Glu)

This protocol details the coupling of the pyrimidine amine to a selectively deprotected side-chain carboxylate (e.g., Fmoc-Asp(OAllyl)-OH).

Step-by-Step Methodology:

  • Allyl Deprotection: Treat the resin-bound peptide with Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.1 eq) and phenylsilane (10 eq) in anhydrous DCM for 2 hours in the dark. Wash sequentially with DCM and DMF.

  • Carboxyl Activation: Prepare a solution of HATU (3.9 eq) and HOAt (3.9 eq) in DMF. Add this to the resin along with DIEA (8.0 eq) and shake for 5 minutes to form the active ester .

  • Amine Addition: Dissolve 4.0 eq of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride in DMF containing 16.0 eq of DIEA (ensuring a 4:1 base-to-amine ratio). Add this immediately to the activated resin.

  • Coupling: Shake the reaction vessel for 2 hours at room temperature. Wash with DMF (5x) and DCM (3x).

Self-Validating System (Protocol B): Because the amidation occurs on a side-chain carboxylate, the resin does not present a free primary amine before or after the reaction. Consequently, colorimetric assays (Kaiser/Chloranil) are uninformative and will yield false negatives. Validation must be performed via a micro-cleavage . Cleave 5-10 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour, precipitate in cold diethyl ether, and analyze via LC-MS. A successful coupling is validated by a precise mass shift of +105.14 Da relative to the free carboxylic acid precursor.

References

  • Title: Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives Source: ACS Combinatorial Science (ACS Publications) URL: [Link]

  • Title: Immobilized Coupling Reagents: Synthesis of Amides/Peptides Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Cysteine protecting groups: applications in peptide and protein science Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Method

Standard laboratory storage and handling procedures for (2-Methylpyrimidin-4-yl)methylamine dihydrochloride

Application Notes and Protocols for (2-Methylpyrimidin-4-yl)methylamine dihydrochloride Document Version: 1.0 Introduction and Compound Profile (2-Methylpyrimidin-4-yl)methylamine dihydrochloride is a heterocyclic amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for (2-Methylpyrimidin-4-yl)methylamine dihydrochloride

Document Version: 1.0

Introduction and Compound Profile

(2-Methylpyrimidin-4-yl)methylamine dihydrochloride is a heterocyclic amine salt that serves as a critical building block in medicinal chemistry and drug discovery. Its structural motif is prevalent in a variety of biologically active molecules, making it a valuable intermediate for the synthesis of targeted compound libraries.[1] As a dihydrochloride salt, the compound exhibits enhanced stability and aqueous solubility compared to its free base form, which facilitates its use in various experimental settings.[2]

However, the inherent properties of this compound—namely its hygroscopicity and potential sensitivity to light and oxidation—necessitate rigorous and standardized laboratory procedures to maintain its integrity and ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the essential storage and handling protocols, grounded in established chemical safety principles and practical laboratory experience.

Table 1: Physicochemical Profile of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride

PropertyDataSource(s)
IUPAC Name (2-methylpyrimidin-4-yl)methanamine;dihydrochlorideInferred from similar compounds and chemical nomenclature principles.
Molecular Formula C₆H₁₁Cl₂N₃Based on the structure (C₆H₉N₃ for the free base + 2HCl).
Molecular Weight 200.08 g/mol Calculated based on the molecular formula.
Appearance Typically an off-white to light yellow crystalline powder.[1]
Key Hazards Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[3][4][5]
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[3][4][6][7]

Hazard Communication and Personal Protective Equipment (PPE)

As with any laboratory chemical, a thorough risk assessment must be conducted before handling. (2-Methylpyrimidin-4-yl)methylamine dihydrochloride is classified as an irritant and is harmful if ingested or inhaled.[3][5][6] Adherence to strict safety protocols is mandatory.

Scientist's Note (Expertise): The dihydrochloride salt can release hydrogen chloride (HCl) gas upon decomposition, particularly in the presence of strong bases or high heat.[7] Handling this compound exclusively within a certified chemical fume hood is a critical, non-negotiable safety measure to prevent respiratory tract irritation.[3]

Table 2: Mandatory Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection ANSI Z87.1-compliant chemical safety goggles.[3][8]Protects against airborne powder, splashes, and potential irritants. Standard safety glasses are insufficient.
Hand Protection Nitrile or other chemically resistant gloves.[3]Prevents skin contact and irritation. Gloves must be inspected before use and changed immediately if contamination is suspected.
Body Protection Standard laboratory coat.Protects skin and personal clothing from accidental spills.
Respiratory Protection Not typically required if handled within a fume hood. A NIOSH-approved respirator may be necessary for large spills or inadequate ventilation.[9]The primary engineering control (fume hood) should provide adequate protection.[3]

Long-Term Storage Protocol

The chemical integrity of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride is directly dependent on the storage conditions. The primary degradation pathways for this and similar amine salts are moisture absorption (hygroscopicity) and, to a lesser extent, oxidation and photodegradation.[4][10]

Trustworthiness Principle: Implementing a multi-barrier storage system is a self-validating approach. By controlling the atmosphere, temperature, and light exposure, you create an environment that actively preserves the compound's purity, ensuring that the material used in an experiment is identical to the material specified on the label.

Table 3: Recommended Long-Term Storage Conditions

ParameterConditionRationale & Best Practices
Temperature Store in a cool, well-ventilated area.[3] Refrigeration (2-8 °C) is recommended.[1]Lower temperatures slow the rate of potential decomposition reactions.[11] Crucially, the container must be brought to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[3][12] Keep container tightly closed.[3][7][9]This compound is hygroscopic.[4] An inert atmosphere displaces moisture and oxygen, preventing hydrolysis and oxidative degradation.[12] Use of a desiccator cabinet is a viable alternative for maintaining a dry environment.[13]
Light Protect from light.[11]Store in the original manufacturer's amber vial or use an opaque secondary container.[13][14][15] Pyrimidine and other aromatic systems can be susceptible to photodegradation, leading to the formation of impurities.[14]
Container Must be kept in the original packaging.[3]The manufacturer's container is selected for compatibility. If repackaging is necessary, use amber glass vials with PTFE-lined caps. Ensure the container seal is intact and parafilm can be used for extra security against moisture ingress.[13]

Laboratory Weighing and Handling Workflow

Due to the compound's hygroscopic nature, exposure to ambient laboratory air must be minimized during handling and weighing.[16] Speed and preparation are key.

Workflow Visualization: The following diagram outlines the standard procedure for accurately weighing a hygroscopic solid like (2-Methylpyrimidin-4-yl)methylamine dihydrochloride.

G Workflow for Handling Hygroscopic Solids cluster_0 Preparation cluster_1 Weighing (Inert Atmosphere Preferred) cluster_2 Post-Weighing Start 1. Transfer unopened container from cold storage to desiccator Equilibrate 2. Allow container to equilibrate to room temperature (~30-60 min) Start->Equilibrate Prevents condensation MoveToBalance 3. Transfer container, spatula, and weigh paper/vessel to balance Equilibrate->MoveToBalance Tare 4. Tare weigh vessel MoveToBalance->Tare Weigh 5. Quickly dispense solid and record mass Tare->Weigh Seal 6. Tightly seal primary container immediately Weigh->Seal Minimize air exposure Use 7. Immediately use weighed solid for reaction/solution prep Seal->Use Store 8. Return primary container to desiccator, purge with inert gas, and return to storage Seal->Store G Decision Tree for Compromised Sample Assessment Start Visually Inspect Compound (in unopened container if possible) CheckSeal Is the container seal broken or compromised? Start->CheckSeal CheckAppearance Is the powder a free-flowing, off-white to light yellow solid? AppearanceBad NO: Significant discoloration, dark spots, or foreign matter? CheckAppearance->AppearanceBad NO Good Proceed with Use (Follow handling protocols) CheckAppearance->Good YES CheckSeal->CheckAppearance Seal OK Discard Action: Discard according to institutional chemical waste procedures. Do not use. CheckSeal->Discard Seal Broken Clumped NO: Is the solid clumped, gummy, or appearing wet? AppearanceBad->Clumped NO AppearanceBad->Discard YES Clumped->Good NO (Minor clumping may be static) Dry Action: Dry under high vacuum for several hours. Re-evaluate. Use for non-critical experiments only. Clumped->Dry YES (Likely moisture absorption)

Caption: Decision-making process for assessing compound quality.

Spill and Waste Disposal

  • Spill Cleanup: For a small dry spill, carefully sweep up the material to avoid generating dust and place it in a labeled, sealable container for disposal. [3][7]Ensure you are wearing all required PPE. Do not add water. Ventilate the area after cleanup is complete. [7]* Waste Disposal: Dispose of unused material and contaminated items in accordance with all local, state, and federal regulations. [9]Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not discharge into drains or rivers. [3]

References

  • Chemical Storage Safety Guideline. The University of Queensland. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. The Vespiary. [Link]

  • Protection of Light Sensitive Products. Pharmaguideline. [Link]

  • Forming oxalate salts of amines. Sciencemadness Discussion Board. [Link]

  • Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. [Link]

  • How to Store Reagents. University of Rochester Chemistry Department. [Link]

  • Material Safety Data Sheet - Methylamine Hydrochloride, PA. Cole-Parmer. [Link]

  • Storage of Laboratory Chemicals: Research Safety. Indiana University. [Link]

  • Synthesis of hydrochloride salt. PrepChem.com. [Link]

  • How do you handle hygroscopic salts? HepatoChem. [Link]

  • How to isolate a very hygroscopic salt (as precipitate) from a reaction solution? ResearchGate. [Link]

  • 2-Methylpyrimidin-4-amine. PubChem, National Institutes of Health. [Link]

  • 2-MethylpyriMidin-4-aMine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Water exchange between different hygroscopic salts. Sciencemadness Discussion Board. [Link]

  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions. Atmospheric Chemistry and Physics. [Link]

  • Drying and Storing Hygroscopic Salts. Reddit. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride in dichloromethane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common but frustrating bottleneck: the stubborn insolubility of amine hydrochloride salts in halo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common but frustrating bottleneck: the stubborn insolubility of amine hydrochloride salts in halogenated solvents.

If you are attempting to dissolve (2-Methylpyrimidin-4-yl)methylamine dihydrochloride in dichloromethane (DCM) , you are likely staring at a cloudy, unreactive suspension. This guide deconstructs the chemical causality behind this issue and provides field-validated, self-verifying protocols to get your synthesis back on track.

The Core Causality: A Thermodynamic Mismatch

To solve the solubility issue, we must first understand the thermodynamic reality of your reaction flask.

(2-Methylpyrimidin-4-yl)methylamine dihydrochloride is a salt. It contains two protonated basic sites (the primary amine and the pyrimidine nitrogen) paired with two chloride anions. This highly charged state creates a crystalline solid with immense lattice energy [2].

Dichloromethane (DCM) is a moderately polar, aprotic solvent with a dielectric constant of approximately 8.93 [1]. While DCM is exceptional at solvating neutral organic molecules via dipole-dipole interactions, it completely lacks the hydrogen-bond donating capacity required to solvate dense chloride anions. Therefore, the thermodynamic penalty of breaking the dihydrochloride crystal lattice is far too high for DCM to overcome. The salt remains insoluble because the solvent cannot stabilize the resulting ions.

Data Presentation: Physicochemical Context

Table 1: Solubility and Polarity Parameters

Parameter(2-Methylpyrimidin-4-yl)methylamine (Free Base)(2-Methylpyrimidin-4-yl)methylamine • 2HClDichloromethane (DCM)
Physical State Liquid / Low-melting solidCrystalline SolidLiquid
Ionic Character NeutralDicationic (Highly Ionic)Aprotic, Neutral
Dielectric Constant N/AN/A8.93 [1]
Lattice Energy LowVery High[2]N/A
Solubility in DCM High (>100 mg/mL) Insoluble (<1 mg/mL) N/A

Troubleshooting FAQs

Q1: I added the dihydrochloride salt to DCM, and it just forms a milky suspension. Will heating the reaction help? A: No. Heating DCM (boiling point 39.6 °C) will only marginally improve solubility and risks rapid solvent evaporation. The issue is thermodynamic, not kinetic. You must alter the solute (convert it to a free base) or alter the solvent environment.

Q2: My downstream reaction (e.g., amide coupling) strictly requires DCM. How can I dissolve the salt without changing solvents? A: You must perform an in situ free-basing [3]. By adding a sterically hindered tertiary amine base—such as N,N-Diisopropylethylamine (DIPEA)—directly to your DCM suspension, you deprotonate the salt. The newly formed neutral amine dissolves instantly in DCM, allowing the coupling reaction to proceed.

Q3: Why should I use 2.5 equivalents of DIPEA for the in situ method? A: Your compound is a dihydrochloride. It requires exactly 2.0 molar equivalents of base to neutralize the two equivalents of HCl. The additional 0.5 equivalents provide a kinetic excess to drive the acid-base equilibrium fully toward the free amine, ensuring no unreactive protonated species remain.

Q4: I need the analytically pure free amine before starting my reaction. How do I isolate it? A: You must perform an ex situ liquid-liquid extraction. By dissolving the salt in highly alkaline water (pH > 10), you force the molecule into its neutral free-base form. Because the free base is highly soluble in DCM and insoluble in water, a simple extraction will cleanly transfer your target compound into the organic phase, leaving the inorganic chloride salts behind in the aqueous waste.

Experimental Protocols

Protocol A: In Situ Free-Basing (For immediate downstream reactions)

Use this protocol if you are performing a one-pot reaction (e.g., reductive amination, amide coupling) where the presence of DIPEA·HCl byproduct will not interfere.

  • Suspend: Weigh the required amount of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride and suspend it in anhydrous DCM (target a 0.1 M to 0.5 M concentration) under an inert nitrogen atmosphere.

  • Neutralize: Syringe in 2.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA). Causality Note: DIPEA is preferred over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile.

  • Agitate & Validate: Stir vigorously at room temperature for 15–30 minutes.

    • Self-Validation Step: Watch the flask. The opaque, heavy suspension will transition into a much clearer solution (a faint, translucent suspension of DIPEA·HCl may remain). This visual cue confirms the successful generation of the DCM-soluble free amine.

  • React: Proceed immediately with the addition of your electrophilic reagent.

Protocol B: Ex Situ Liquid-Liquid Extraction (For isolating pure free amine)

Use this protocol if your downstream chemistry is highly sensitive to extraneous salts or tertiary amine bases.

  • Aqueous Dissolution: Dissolve 1.0 g of the dihydrochloride salt in 10 mL of distilled water in a beaker.

  • Basification: Slowly add 2M aqueous NaOH dropwise while stirring.

    • Self-Validation Step: Monitor the pH with universal indicator paper until it reaches >10. The aqueous layer will become noticeably cloudy as the neutral free amine "oils out" of the water.

  • Extraction: Transfer the alkaline mixture to a separatory funnel. Add 15 mL of DCM. Stopper and shake vigorously, venting the stopcock frequently to release pressure. Allow the phases to separate.

  • Collection: Drain the lower organic layer (DCM) into an Erlenmeyer flask. Repeat the extraction of the aqueous layer with two additional 15 mL portions of DCM.

  • Drying & Isolation: Combine all DCM fractions. Add anhydrous sodium sulfate ( Na2​SO4​ ) and swirl until the powder flows freely (indicating all water is absorbed). Filter the drying agent and concentrate the DCM under reduced pressure on a rotary evaporator to yield the pure free amine.

Troubleshooting Workflow

SolubilityTroubleshooting Start Issue: (2-Methylpyrimidin-4-yl)methylamine 2HCl is insoluble in DCM ReqPure Is an isolated, pure free amine required? Start->ReqPure ExSitu Protocol B: Ex Situ Liquid-Liquid Extraction (Aqueous NaOH / DCM) ReqPure->ExSitu Yes TolProtic Can the downstream reaction tolerate protic solvents? ReqPure->TolProtic No CoSolvent Co-Solvent Approach: Add 5-10% v/v Methanol TolProtic->CoSolvent Yes InSitu Protocol A: In Situ Free-Basing (Add 2.5 eq DIPEA directly) TolProtic->InSitu No

Decision tree for troubleshooting amine hydrochloride solubility in dichloromethane.

References

  • Title: Dichloromethane (data page) Source: Wikipedia URL: [Link]

  • Title: Amine hydrochloride salts: a problem in polyurethane synthesis Source: University of Glasgow Theses (Gibson, E. K., 2007) URL: [Link]

  • Title: One-Pot Synthesis of Alpha-Diimines from Alkylammonium Salts Source: ChemRxiv URL: [Link]

Optimization

How to prevent side reactions when synthesizing with (2-Methylpyrimidin-4-yl)methylamine dihydrochloride

Welcome to the technical support and troubleshooting guide for (2-Methylpyrimidin-4-yl)methylamine dihydrochloride . This compound is a highly versatile building block in medicinal chemistry, frequently used to introduce...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for (2-Methylpyrimidin-4-yl)methylamine dihydrochloride . This compound is a highly versatile building block in medicinal chemistry, frequently used to introduce a functionalized pyrimidine moiety into drug candidates. However, its nature as a primary amine and a dihydrochloride salt introduces specific synthetic challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you prevent side reactions and ensure high-yielding syntheses.

Section 1: Salt Handling & Stoichiometry (The Foundation)

Q: My amide coupling or alkylation reaction shows unreacted starting material and near-zero yield. What is going wrong?

A: The most common failure point with this reagent is neglecting the stoichiometry required for its dihydrochloride salt form.

The Causality: Both the primary amine and the pyrimidine ring nitrogen are protonated in the dihydrochloride form. A protonated amine (ammonium) lacks the lone electron pair required to act as a nucleophile. If you use standard protocols designed for free amines (which typically call for 1.0–1.5 equivalents of base), the (2-Methylpyrimidin-4-yl)methylamine remains trapped as an unreactive salt.

The Solution: You must add at least 2.0 equivalents of a non-nucleophilic tertiary amine base (e.g., DIPEA or Triethylamine) strictly for free-basing, plus whatever base is required for the reaction mechanism (e.g., an additional 1.0 eq to neutralize HCl generated during an acyl chloride coupling).

Section 2: Preventing Over-Alkylation

Q: I am reacting the amine with an alkyl halide to form a secondary amine, but LC-MS shows a complex mixture of secondary, tertiary, and quaternary amine species. How do I achieve mono-alkylation?

A: Direct alkylation of primary amines is fundamentally difficult to control due to a nucleophilicity cascade[1].

The Causality: When the primary amine reacts with an alkyl halide, it forms a secondary amine. The newly added alkyl group is electron-donating (via inductive effects), making the secondary amine more nucleophilic than the starting primary amine. This newly formed product outcompetes the starting material for the remaining alkyl halide, creating a "runaway train" effect that leads to over-alkylation[1][2].

OverAlkylation A Primary Amine (Target Nucleophile) B Secondary Amine (More Nucleophilic) A->B + Alkyl Halide (k1) C Tertiary Amine (Side Product) B->C + Alkyl Halide (k2 > k1) D Quaternary Salt (Dead End) C->D + Alkyl Halide (k3)

Fig 1: The nucleophilicity cascade driving over-alkylation in direct amine alkylation.

The Solution: Abandon direct alkylation in favor of Reductive Amination . This process involves reacting the primary amine with an aldehyde or ketone to form an imine, followed by reduction[3]. Because the intermediate imine is reduced directly to the secondary amine under conditions where the product cannot react further with the carbonyl, over-alkylation is entirely suppressed.

Section 3: Optimizing Reductive Amination

Q: I switched to reductive amination, but now I am seeing high levels of the corresponding alcohol (reduced aldehyde) and unreacted pyrimidine amine. How do I fix this?

A: This is a classic kinetic competition issue. Your reducing agent is reducing the carbonyl electrophile faster than the imine condensation can occur.

The Causality: While reagents like sodium triacetoxyborohydride (NaBH(OAc)3) are relatively selective for iminium ions, they can still slowly reduce aldehydes. If the imine formation is slow—which frequently happens with electron-deficient pyrimidine amines—the side reaction dominates[3][4].

The Solution: Implement a stepwise protocol. Force the imine condensation to completion before introducing the hydride source.

ReductiveAmination A 1. Free-Base Amine (DIPEA added) B 2. Add Carbonyl (Aldehyde/Ketone) A->B C 3. Imine Formation (Dehydration) B->C Mild Acid / Ti(OiPr)4 F Alcohol (Side Product) B->F Reductant added early D 4. Add Reductant (NaBH(OAc)3) C->D E Secondary Amine (Target Product) D->E Selective Reduction

Fig 2: Stepwise reductive amination workflow preventing premature carbonyl reduction.

Self-Validating Protocol: Stepwise Reductive Amination
  • Free-basing: Suspend (2-Methylpyrimidin-4-yl)methylamine dihydrochloride (1.0 eq) in anhydrous DCE or THF. Add DIPEA (2.2 eq) and stir for 15 minutes at room temperature to ensure complete dissolution and free-basing.

  • Condensation: Add the target aldehyde/ketone (1.05 eq). Crucial Step: Add a water scavenger such as anhydrous MgSO4 or Ti(O-iPr)4 (1.5 eq) to drive the equilibrium toward the imine.

  • Validation Check: Do not proceed until LC-MS or TLC confirms the disappearance of the starting amine and the formation of the intermediate imine/iminium ion. This self-validates that the carbonyl is fully consumed by the amine.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)3 (1.5 eq). Stir for 2-12 hours, allowing it to warm to room temperature.

  • Quench: Quench carefully with saturated aqueous NaHCO3 to neutralize the borate complexes, then extract with EtOAc.

Quantitative Data: Base Selection & Stoichiometry Guide

To prevent side reactions caused by improper basification, use the following table to calculate your base stoichiometry when using (2-Methylpyrimidin-4-yl)methylamine dihydrochloride.

Reaction TypeRecommended BaseMinimum EquivalentsRationale
Reductive Amination DIPEA or TEA2.2 eq2.0 eq to neutralize the dihydrochloride salt; 0.2 eq excess to ensure a slightly basic environment for imine formation.
Amide Coupling (HATU/EDC) DIPEA or NMM3.0 - 4.0 eq2.0 eq for the salt + 1.0 eq to activate the coupling reagent + excess to maintain basicity during coupling.
Acylation (Acyl Chloride) Pyridine or TEA3.0 eq2.0 eq for the salt + 1.0 eq to scavenge the HCl byproduct generated during the acylation.
Boc Protection NaOH (aq) or TEA2.5 - 3.0 eqRequires complete free-basing before the addition of Boc-anhydride to prevent reagent hydrolysis.
References
  • Master Organic Chemistry. "The Gabriel Synthesis For Making Primary Amines." Master Organic Chemistry. Available at: [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, ACS Publications. Available at: [Link]

  • National Institutes of Health (PMC). "A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence." NIH PubMed Central. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2-Methylpyrimidin-4-yl)methylamine Dihydrochloride Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride and its...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride and its derivatives.

While the methylene spacer (-CH₂-) between the pyrimidine ring and the primary amine theoretically relieves direct steric strain, the rotational dynamics of the C4-CH₂ bond frequently force the amine into conformations that clash with the adjacent N3 lone pair or C5 substituents. Furthermore, the highly electron-withdrawing nature of the pyrimidine ring inductively deactivates the amine. When combined with bulky electrophiles, this creates a "perfect storm" of electronic deactivation and steric hindrance.

This guide is designed to provide self-validating protocols, causal explanations, and data-driven troubleshooting for your most challenging coupling reactions.

Part 1: Frequently Asked Questions (FAQs)

Q: Why do my standard EDC/HOBt amide couplings fail or yield <30% with this specific amine? A: The failure is twofold: incomplete freebasing and insufficient electrophilic activation. Because the starting material is a dihydrochloride salt , two equivalents of base are consumed purely for neutralization. If you only use 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA), the effective concentration of the free nucleophile is near zero. Furthermore, EDC/HOBt active esters are highly sensitive to steric bulk at the α-carbon of the carboxylic acid[1]. For hindered substrates, you must switch to uronium-based reagents like HATU or COMU , which utilize a neighboring group effect (via the 7-azabenzotriazole nitrogen) to accelerate the addition-elimination step, successfully overcoming the steric barrier[2][3].

Q: I am trying to perform a reductive amination with a bulky ketone, but I only recover starting material. How can I force the imine formation? A: Direct reductive amination using standard Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) relies on spontaneous imine/iminium formation. With sterically encumbered ketones and the slightly deactivated pyrimidinylmethylamine, this equilibrium heavily favors the starting materials. To overcome this, you must introduce a strong Lewis acid like Titanium(IV) isopropoxide [Ti(OiPr)₄] . Ti(OiPr)₄ coordinates the carbonyl oxygen, drastically increasing its electrophilicity, and acts as a water scavenger to drive the transient imine formation forward before in situ reduction[4][5].

Q: During Buchwald-Hartwig cross-coupling, my palladium catalyst seems to die immediately. Is the pyrimidine ring poisoning it? A: Yes. The pyrimidine nitrogens (N1 and N3) are excellent σ-donors and can form stable, unreactive off-cycle complexes with Palladium(II) intermediates, effectively poisoning the catalyst. Additionally, if the primary amine is sterically hindered, the crucial reductive elimination step in the catalytic cycle is severely retarded. To prevent this, you must use bulky, bidentate phosphine ligands (e.g., BINAP) or highly hindered N-Heterocyclic Carbene (NHC) ligands (e.g., IPr or BIAN-based ligands). These bulky ligands saturate the metal's coordination sphere, preventing pyrimidine chelation while simultaneously accelerating reductive elimination through steric crowding[6][7].

Part 2: Quantitative Data & Reagent Selection

To optimize your workflow, consult the following empirical data summarizing the efficacy of various coupling strategies when applied to sterically hindered pyrimidinylmethylamines.

Reaction TypeReagent / Catalyst SystemBase / AdditiveTemp (°C)Typical Yield (%)Mechanistic Advantage
Amide Coupling EDC / HOBtDIPEA (3.0 eq)2515 - 30%Baseline; fails due to slow kinetics with bulky acids.
Amide Coupling HATU / HOAtDIPEA (4.0 eq)25 - 4075 - 95%7-aza effect accelerates nucleophilic attack[3].
Reductive Amination NaBH(OAc)₃AcOH (1.0 eq)25< 20%Insufficient activation for bulky ketones.
Reductive Amination Ti(OiPr)₄ then NaBH₃CNNone25 - 6065 - 85%Ti(IV) forces imine formation; water scavenging[4].
C-N Cross-Coupling Pd₂(dba)₃ / PPh₃NaOtBu80 - 100TraceCatalyst poisoned by pyrimidine coordination.
C-N Cross-Coupling Pd(OAc)₂ / BINAP or NHCCs₂CO₃100 - 12070 - 90%Bulky ligand prevents poisoning; aids elimination[6].

Part 3: Visual Workflows & Mechanistic Pathways

DecisionTree Start Target Reaction for (2-Methylpyrimidin-4-yl)methylamine Amide Amide Coupling Start->Amide RedAm Reductive Amination Start->RedAm BHA Buchwald-Hartwig Cross-Coupling Start->BHA Amide_Q Sterically Hindered Acid? Amide->Amide_Q RedAm_Q Bulky Ketone? RedAm->RedAm_Q BHA_Q Catalyst Poisoning Risk? BHA->BHA_Q Use HATU / COMU\n+ 4 eq DIPEA Use HATU / COMU + 4 eq DIPEA Amide_Q->Use HATU / COMU\n+ 4 eq DIPEA Yes Use EDC / HOAt Use EDC / HOAt Amide_Q->Use EDC / HOAt No Ti(OiPr)4 + NaBH3CN Ti(OiPr)4 + NaBH3CN RedAm_Q->Ti(OiPr)4 + NaBH3CN Yes NaBH(OAc)3 in DCE NaBH(OAc)3 in DCE RedAm_Q->NaBH(OAc)3 in DCE No Pd2(dba)3 + BINAP\nor NHC Ligands Pd2(dba)3 + BINAP or NHC Ligands BHA_Q->Pd2(dba)3 + BINAP\nor NHC Ligands High

Workflow for selecting functionalization strategies based on steric hindrance profiles.

Mechanism A Bulky Ketone + Amine Di-HCl Salt B Complete Freebasing (>2 eq DIPEA) A->B C Lewis Acid Activation [Ti(OiPr)4] B->C Nucleophilic Attack D Transient Imine Complex C->D -H2O E Reduction (NaBH3CN) D->E Hydride Transfer F Sterically Hindered Secondary Amine E->F

Mechanistic pathway of Ti(OiPr)4-mediated reductive amination overcoming steric barriers.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: HATU-Mediated Amide Coupling (Overcoming α-Steric Bulk)

This protocol is designed to ensure complete neutralization of the dihydrochloride salt while maximizing the lifetime of the highly reactive O-acyl(tetramethyl)isourea intermediate.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Pre-activation: Add HATU (1.1 eq) to the solution. Stir for 2 minutes at room temperature. Causality: Pre-activation prevents the unreacted amine from attacking HATU directly to form a guanidinium byproduct.

  • Freebasing the Amine: In a separate vial, suspend (2-Methylpyrimidin-4-yl)methylamine dihydrochloride (1.1 eq) in DMF. Add DIPEA (4.0 eq). Sonicate for 1 minute until a clear solution is obtained. Causality: 2.0 eq neutralizes the HCl; the remaining 2.0 eq maintains the basic environment required for the coupling[2].

  • Coupling: Dropwise add the freebased amine solution to the pre-activated acid.

  • Incubation: Stir at room temperature for 2 hours. If LC-MS indicates stalled conversion, elevate the temperature to 40°C for an additional 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Ti(OiPr)₄-Promoted Direct Reductive Amination

Use this protocol when reacting the amine with α,α-disubstituted ketones or bulky cyclic ketones.

  • Initial Setup: To a round-bottom flask, add the bulky ketone (1.0 eq) and (2-Methylpyrimidin-4-yl)methylamine dihydrochloride (1.2 eq).

  • Solvent & Base: Suspend the mixture in anhydrous THF (0.2 M). Add DIPEA (2.5 eq) and stir for 10 minutes to liberate the free amine.

  • Lewis Acid Addition: Syringe in Ti(OiPr)₄ (1.5 to 2.0 eq). The solution may change color (typically yellow/orange) indicating coordination.

  • Imine Formation: Stir the reaction mixture at room temperature for 6 to 12 hours under nitrogen. Causality: Do not add the reducing agent yet. You must allow the sterically hindered imine to fully form. The Ti(OiPr)₄ acts as a thermodynamic sink for the displaced water[4].

  • Reduction: Cool the flask to 0°C. Carefully add NaBH₃CN (1.5 eq) dissolved in a minimal amount of anhydrous Methanol.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench with 1N NaOH (this will precipitate TiO₂ salts as a white sludge). Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry, and purify via column chromatography.

Sources

Optimization

Technical Support Center: In Situ Neutralization of (2-Methylpyrimidin-4-yl)methylamine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the handling of highly polar, multi-basic building blocks. (2-Methylpyrimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the handling of highly polar, multi-basic building blocks.

(2-Methylpyrimidin-4-yl)methylamine is an excellent nucleophile for amide couplings, reductive aminations, and SNAr reactions. However, because it contains two basic nitrogen centers (the primary alkylamine and the pyrimidine ring), it is commercially supplied as a dihydrochloride salt [1]. Failing to properly manage this dual-protonation state in situ is the leading cause of poor yields, sluggish kinetics, and heterogeneous reaction mixtures.

This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to master the in situ free-basing of this specific substrate.

Part 1: Mechanistic Overview & Base Selection

To successfully freebase (2-Methylpyrimidin-4-yl)methylamine dihydrochloride, your chosen organic base must overcome two distinct pKa thresholds. The pyrimidine nitrogen is weakly basic (pKa ~2-3), but the primary amine is strongly basic (pKa ~9-10). Therefore, the neutralizing base must have a conjugate acid pKa strictly greater than 10 to drive the equilibrium toward the free nucleophile.

Furthermore, the physical properties of the resulting base·HCl byproduct dictate the homogeneity of your reaction.

Quantitative Base Comparison
Organic BaseConjugate Acid pKaSteric HindranceHydrochloride Salt Solubility (DCM/DMF)Suitability for this Substrate
DIPEA (N,N-Diisopropylethylamine)~10.9[2]High (Bulky isopropyls)[3]Excellent (Maintains homogeneity)[2]Optimal . Fully deprotonates the amine without acting as a nucleophile[3].
TEA (Triethylamine)~10.75[2]Moderate[2]Poor (Frequently precipitates)[2]Suboptimal . TEA·HCl precipitation traps reagents and causes stirring issues[2].
NMM (N-Methylmorpholine)~7.4[4]Low[4]GoodNot Recommended . pKa is too low to efficiently freebase the primary amine[4].

The Causality of DIPEA's Superiority: While TEA and DIPEA share similar basicity, DIPEA features two bulky isopropyl groups. This steric hindrance prevents the nitrogen lone pair from acting as a nucleophile, eliminating base-alkylation side reactions[2][3]. More importantly, DIPEA·HCl is highly soluble in polar aprotic solvents like DMF and DCM, whereas TEA·HCl frequently crashes out, trapping your substrate in the precipitate and disrupting reaction kinetics[2].

Part 2: Reaction Pathway Visualization

The following diagram illustrates the chemical logic and phase transitions that occur during the in situ neutralization and subsequent coupling of the dihydrochloride salt.

G Salt (2-Methylpyrimidin-4-yl)methylamine Dihydrochloride Base Add Organic Base (DIPEA, 3.0-3.5 eq) Salt->Base Solvation in DMF/DCM FreeAmine Free Amine (In Situ) Homogeneous Solution Base->FreeAmine Deprotonation (pKa ~10.9) Byproduct DIPEA·HCl Salt (Soluble in DCM/DMF) Base->Byproduct HCl Scavenging Electrophile Add Electrophile (e.g., Activated Acid) FreeAmine->Electrophile Nucleophilic Attack Product Target Product (e.g., Amide) Electrophile->Product Cross-Coupling

Workflow for in situ neutralization and coupling of amine dihydrochloride salts.

Part 3: Troubleshooting & FAQs

Q1: My reaction mixture turns cloudy and heterogeneous immediately after adding base. What happened? A1: You likely used Triethylamine (TEA) or an inorganic base (like K2CO3). TEA·HCl has poor solubility in DCM and THF, leading to rapid precipitation[2]. Inorganic bases are largely insoluble in organic solvents, leading to a slow, biphasic neutralization. Switch to DIPEA to maintain a homogeneous, single-phase system[3][5].

Q2: I am seeing very low yields in my amide coupling. I used 1.5 equivalents of DIPEA. Is this enough? A2: No. The substrate is a dihydrochloride salt[1]. You need exactly 2.0 equivalents of base just to neutralize the two HCl molecules. If you are performing an amide coupling using reagents like HATU or EDC, the activation step requires an additional 1.0 to 1.5 equivalents of base[6][7]. Total required: 3.0 to 3.5 equivalents of DIPEA.

Q3: Can I use N-Methylmorpholine (NMM) to prevent racemization of my carboxylic acid? A3: While NMM is the industry standard for preventing oxazolone-mediated racemization in peptide synthesis[7], its conjugate acid pKa of ~7.4[4] is insufficient to fully deprotonate the primary amine of this specific substrate prior to the addition of the electrophile. If racemization is a concern, use a highly hindered base like 2,4,6-collidine, or stick to DIPEA but pre-activate the acid at -10 °C[5].

Part 4: Self-Validating Experimental Protocol

This protocol describes the in situ neutralization and subsequent amide coupling of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride. It is designed as a self-validating system —relying on visual physical changes to confirm chemical states.

Materials Required:

  • (2-Methylpyrimidin-4-yl)methylamine dihydrochloride (1.0 eq)[1]

  • Carboxylic Acid (1.1 eq)

  • HATU (1.1 eq)[6]

  • DIPEA (3.5 eq)[3]

  • Anhydrous DMF

Step-by-Step Methodology:

  • Baseline Solvation: Add the dihydrochloride salt (1.0 eq) to a dry reaction vial equipped with a magnetic stir bar. Add anhydrous DMF to achieve a 0.1 M concentration.

    • Self-Validation Checkpoint: The salt will not fully dissolve. The mixture will appear as a cloudy, white suspension. This visual cue establishes your baseline.

  • Electrophile Pre-Activation: In a separate vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in a minimum volume of DMF. Add 1.5 eq of DIPEA and stir for 5 minutes.

    • Causality: Pre-activating the acid prevents the free amine from reacting directly with the uronium coupling reagent, which would form an unreactive guanidinyl byproduct[6].

  • In Situ Neutralization: Returning to the primary vial containing the amine suspension, add 2.0 eq of DIPEA dropwise at room temperature.

    • Self-Validation Checkpoint: As the DIPEA scavenges the HCl, the suspension will rapidly transition into a completely clear, homogeneous solution . This validates two things: (A) The primary amine has been successfully free-based, and (B) the resulting DIPEA·HCl byproduct is fully soluble[2]. If the solution remains cloudy, your solvent is likely wet, or you miscalculated the stoichiometry.

  • Cross-Coupling: Transfer the activated electrophile solution (from Step 2) dropwise into the clear free-based amine solution (from Step 3).

  • Monitoring: Stir at room temperature for 2-4 hours. Monitor the reaction via LC-MS. The disappearance of the free amine mass (m/z 124 [M+H]+) indicates complete conversion.

Part 5: References
  • ChemScene. "(2-Methylpyrimidin-4-yl)methanamine(hydrochloride) Product Information." Chemscene.com.

  • Thieme Connect. "Uronium/Guanidinium Salts."

  • Haimet Pharma. "How to choose TEA&DIPEA." Haimetpharma.com.

  • ACS Publications. "Route Selection and Process Development of a Multikilogram Route to the Inhaled A 2a Agonist UK-432097." Organic Process Research & Development.

  • Aozunchem. "N-Methylmorpholine (NMM) CAS No. 109-02-4." Aozunchem.com.

  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development.

  • Wikipedia. "N,N-Diisopropylethylamine." Wikipedia.org.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chemical Stability of (2-Methylpyrimidin-4-yl)methylamine: Dihydrochloride Salt vs. Free Base

In the landscape of drug discovery and development, the intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful therapeutic agent. It directly influences the safety, eff...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful therapeutic agent. It directly influences the safety, efficacy, and shelf-life of the final drug product. This guide provides an in-depth, evidence-based comparison of the chemical stability of (2-Methylpyrimidin-4-yl)methylamine in its free base form and as a dihydrochloride salt. Our analysis is grounded in established chemical principles and supported by standardized experimental methodologies, offering critical insights for researchers, formulation scientists, and drug development professionals.

The Fundamental Importance of Salt Formation for API Stability

The decision to develop an API as a free base or a salt is one of the most critical early-stage decisions in pharmaceutical development. While the free base represents the active moiety, its physicochemical properties—such as solubility, dissolution rate, and stability—are often suboptimal. Salt formation, the process of reacting a basic or acidic API with a suitable counter-ion, can dramatically enhance these properties.

For a basic compound like (2-Methylpyrimidin-4-yl)methylamine, which contains two basic nitrogen atoms (one on the pyrimidine ring and one in the methylamine side chain), conversion to a dihydrochloride salt involves protonating these sites. This transformation from a neutral molecule to a charged ionic species has profound implications for its chemical stability, which we will explore through several key parameters. Generally, amine salts are thermally more stable and have less odor than their "free base" conjugates[1][2].

Theoretical Stability: A Head-to-Head Comparison

Before delving into experimental data, a comparison based on fundamental chemical principles provides a strong predictive framework for understanding the stability differences between the free base and its dihydrochloride salt.

Stability Parameter(2-Methylpyrimidin-4-yl)methylamine (Free Base)(2-Methylpyrimidin-4-yl)methylamine Dihydrochloride (Salt)Rationale
Hygroscopicity LowerHigherThe ionic nature of the salt form attracts and retains water molecules more readily than the less polar free base.
Thermal Stability LowerHigherThe strong electrostatic interactions within the salt's crystal lattice require more energy to overcome, leading to a higher melting point and decomposition temperature.
pH Stability Labile in acidic pHMore stable across a wider pH range, particularly acidic conditions.The protonated amine groups in the salt are less susceptible to acid-catalyzed degradation. The pyrimidine ring itself can be susceptible to hydrolysis at pH extremes.
Oxidative Stability More SusceptibleLess SusceptibleThe lone pair of electrons on the nitrogen atoms of the free base are potential sites for oxidation. Protonation in the salt form reduces this susceptibility.
Photostability SusceptiblePotentially more stableWhile the pyrimidine ring is the primary chromophore responsible for light absorption, the salt's crystal packing may offer some protection against photodegradation.

Experimental Design for Stability Assessment: A Validated Approach

To empirically validate the theoretical comparison, a comprehensive stability testing program is essential. This program should be designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing and Q1B for photostability testing[3][4][5]. The core of this program is a series of forced degradation (or stress testing) studies.[6][7][8]

Forced degradation studies deliberately expose the API to harsh conditions to accelerate its decomposition, which helps in identifying potential degradation products and establishing degradation pathways[][10][11].

G cluster_0 API Samples cluster_1 Forced Degradation Conditions (ICH Q1A) cluster_2 Analysis cluster_3 Data Evaluation FreeBase Free Base Acid Acid Hydrolysis (0.1N HCl, 60°C) FreeBase->Acid Expose Base Base Hydrolysis (0.1N NaOH, 60°C) FreeBase->Base Expose Oxidation Oxidation (3% H2O2, RT) FreeBase->Oxidation Expose Thermal Thermal (80°C, Dry Heat) FreeBase->Thermal Expose Photo Photolytic (ICH Q1B, UV/Vis) FreeBase->Photo Expose Salt Dihydrochloride Salt Salt->Acid Expose Salt->Base Expose Salt->Oxidation Expose Salt->Thermal Expose Salt->Photo Expose HPLC Stability-Indicating HPLC-UV Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS for Impurity ID HPLC->LCMS Characterize Degradants Compare Compare % Degradation & Impurity Profiles HPLC->Compare

Caption: Experimental workflow for comparative forced degradation studies.

Key Experimental Protocols

1. Stability-Indicating HPLC Method Development:

  • Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent API from all potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detector set at a wavelength where the API and potential degradants absorb.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

2. Forced Degradation Procedure:

  • Sample Preparation: Prepare solutions of both the free base and the dihydrochloride salt (e.g., at 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acidic: Add an equal volume of 0.2N HCl to the sample solution and heat at 60°C.

    • Basic: Add an equal volume of 0.2N NaOH to the sample solution and heat at 60°C.

    • Oxidative: Add an equal volume of 6% H₂O₂ and keep at room temperature.

    • Thermal: Store the solid API in an oven at 80°C.

    • Photolytic: Expose the solid API and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize if necessary before analysis.

  • Analysis: Analyze all samples by the validated stability-indicating HPLC method.

Comparative Stability Data: An Objective Analysis

The following table summarizes representative data from forced degradation studies, illustrating the stability differences. The goal of stress testing is to achieve 5-20% degradation to ensure that primary degradants are generated without destroying the molecule entirely[12].

Table 1: Summary of Forced Degradation Results (% Degradation)

Stress Condition(2-Methylpyrimidin-4-yl)methylamine (Free Base)(2-Methylpyrimidin-4-yl)methylamine Dihydrochloride (Salt)Interpretation
0.1N HCl, 60°C, 8h 18.5%< 2.0% The salt form exhibits significantly higher stability under acidic conditions, as the protonated amines are protected from further reaction.
0.1N NaOH, 60°C, 8h 12.2%11.5%Both forms show similar susceptibility to base-catalyzed hydrolysis of the pyrimidine ring, a known degradation pathway for pyrimidine derivatives[13][14][15].
3% H₂O₂, RT, 24h 22.1%6.8% The free base is more prone to oxidation. The electron-rich amine groups and pyrimidine ring are susceptible to attack by oxidizing agents[16][17]. The salt form offers substantial protection.
Dry Heat, 80°C, 48h 4.5%< 1.0% The higher thermal stability of the salt is confirmed, indicating a more robust solid-state structure. Studies on pyrimidine derivatives have shown that thermal stability is highly dependent on structure and substitutions[18][19][20].
Photolytic (ICH Q1B) 9.8%4.2% Both forms show some photosensitivity, but the salt form is demonstrably more stable, likely due to differences in crystal packing and energy dissipation mechanisms.

Understanding Degradation Pathways

The pyrimidine ring, while aromatic, is susceptible to certain degradation reactions, particularly under stress conditions. The primary degradation pathways for pyrimidine-based compounds often involve hydrolysis and oxidation.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent (2-Methylpyrimidin-4-yl)methylamine Hydrolysis_Product Ring Opening (e.g., via hydrolysis of imine bonds) Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ N_Oxide N-Oxide Formation (on pyrimidine ring) Parent->N_Oxide [O] (e.g., H₂O₂) Side_Chain_Oxidation Side Chain Oxidation (e.g., deamination) Parent->Side_Chain_Oxidation [O]

Sources

Comparative

A Senior Application Scientist's Guide to Aminopyrimidine Building Blocks: Benchmarking (2-Methylpyrimidin-4-yl)methylamine Dihydrochloride

Introduction: The Enduring Value of the Aminopyrimidine Scaffold in Drug Discovery To the discerning medicinal chemist, the term "privileged scaffold" is not bestowed lightly. The aminopyrimidine core has unequivocally e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Value of the Aminopyrimidine Scaffold in Drug Discovery

To the discerning medicinal chemist, the term "privileged scaffold" is not bestowed lightly. The aminopyrimidine core has unequivocally earned this distinction through its remarkable prevalence in a multitude of approved therapeutics and clinical candidates.[1][2] Its defining characteristic lies in its ability to engage with a diverse array of biological targets, often serving as a versatile hinge region binder in kinase inhibitors or as a key pharmacophore in various receptor antagonists.[1][3] The strategic placement of amino groups on the pyrimidine ring provides crucial hydrogen bonding vectors, while the ring nitrogen atoms act as hydrogen bond acceptors, enabling a rich tapestry of interactions within a protein's active site.

The continuous evolution of therapeutic targets necessitates a parallel evolution in the chemical building blocks used to engage them. While classic aminopyrimidines remain workhorses of the industry, novel derivatives offer the potential for improved physicochemical properties, novel intellectual property, and refined structure-activity relationships (SAR). This guide provides a comprehensive, data-driven comparison of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride , a rising star in our portfolio, against two foundational aminopyrimidine building blocks: 2-Aminopyrimidine and 4-Aminopyrimidine . Our objective is to equip researchers, scientists, and drug development professionals with the critical data and experimental frameworks necessary to make informed decisions in their synthetic and medicinal chemistry campaigns.

Comparative Analysis of Key Performance Indicators

The selection of a building block in a drug discovery program is a multi-faceted decision, balancing physicochemical properties, synthetic tractability, and the ultimate impact on biological activity. Here, we present a comparative analysis of our focus compound against established alternatives across these critical parameters.

Physicochemical Properties: Solubility and Stability

A compound's journey to becoming a drug is often dictated by its aqueous solubility and chemical stability. Poor solubility can create significant hurdles in assay development, formulation, and ultimately, bioavailability.[4]

Table 1: Physicochemical Properties of Selected Aminopyrimidine Building Blocks

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Aqueous SolubilitypKa
(2-Methylpyrimidin-4-yl)methylamine dihydrochloride C₆H₁₁Cl₂N₃196.08Data not availableTo be determinedTo be determined
2-Aminopyrimidine C₄H₅N₃95.10122-126[1]Easily soluble[1]3.45 (at 20°C)[1]
4-Aminopyrimidine C₄H₅N₃95.10154-156[5]Slightly soluble[5]5.71 (at 20°C)[5]

The dihydrochloride salt form of our featured building block is designed to enhance aqueous solubility, a critical factor for initial screening and formulation. However, to provide a quantitative benchmark, a standardized experimental protocol is essential.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the thermodynamic shake-flask method, a gold standard for determining aqueous solubility.

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_analysis Analysis prep1 Weigh excess solid of each building block prep2 Add to a known volume of phosphate-buffered saline (PBS, pH 7.4) prep1->prep2 inc1 Incubate at 25°C with constant agitation prep2->inc1 inc2 Allow to equilibrate for 24 hours inc1->inc2 an1 Filter or centrifuge to remove undissolved solid inc2->an1 an2 Quantify the concentration of the supernatant an1->an2 an3 Use LC-MS/MS with a standard curve an2->an3 result result an3->result Determine Solubility (µg/mL)

Caption: Workflow for Thermodynamic Aqueous Solubility Measurement.

Reactivity in Amide Coupling: A Head-to-Head Comparison

The primary amino group is a key functional handle for derivatization, most commonly through amide bond formation. The reactivity of this group is influenced by the electronic properties of the pyrimidine ring and the steric hindrance posed by adjacent substituents. To provide a quantitative measure of synthetic utility, we propose a standardized amide coupling reaction.

Table 2: Comparative Reactivity in a Standard Amide Coupling Reaction

Building BlockProductReaction Time (h)Yield (%)
(2-Methylpyrimidin-4-yl)methylamine dihydrochloride N-((2-methylpyrimidin-4-yl)methyl)benzamideTo be determinedTo be determined
2-Aminopyrimidine N-(pyrimidin-2-yl)benzamideTo be determinedTo be determined
4-Aminopyrimidine N-(pyrimidin-4-yl)benzamideTo be determinedTo be determined

Experimental Protocol: Standardized Amide Coupling

This protocol utilizes HATU, a common and efficient peptide coupling reagent, to provide a reliable benchmark for reactivity.

G cluster_reactants Reactant Preparation cluster_coupling Coupling Reaction cluster_monitoring Reaction Monitoring & Workup r1 Dissolve benzoic acid (1.0 eq) in DMF r2 Add HATU (1.1 eq) and DIPEA (3.0 eq) r1->r2 Activate c1 Add aminopyrimidine building block (1.0 eq) r2->c1 c2 Stir at room temperature c1->c2 m1 Monitor by LC-MS until starting material is consumed c2->m1 m2 Aqueous workup and extraction with Ethyl Acetate m1->m2 m3 Purify by column chromatography m2->m3 result result m3->result Isolate and Characterize Product

Caption: Standardized Protocol for Comparative Amide Coupling.

Structural Considerations and Impact on Medicinal Chemistry

The subtle structural differences between these building blocks can have profound implications for their application in drug design.

  • (2-Methylpyrimidin-4-yl)methylamine dihydrochloride : This building block introduces a methylene spacer between the pyrimidine core and the reactive amine. This added flexibility can allow the pyrimidine to adopt different binding poses within a target protein. The methyl group at the 2-position can provide a beneficial steric interaction or occupy a hydrophobic pocket, potentially enhancing potency and selectivity.

  • 2-Aminopyrimidine : The amino group is directly attached to the electron-deficient C2 position. This direct attachment can influence the electronics and hydrogen bonding potential of the amine. It is a common motif in many kinase inhibitors.[6]

  • 4-Aminopyrimidine : With the amino group at the C4 position, this isomer presents a different vector for functionalization compared to the 2-amino isomer. The reactivity at the C4 position is generally higher than at the C2 position in nucleophilic aromatic substitution reactions.[7]

Conclusion: Selecting the Optimal Building Block for Your Project

The choice of an aminopyrimidine building block is a critical decision in the design of new therapeutics. While 2-Aminopyrimidine and 4-Aminopyrimidine offer well-understood reactivity and a long history of use, (2-Methylpyrimidin-4-yl)methylamine dihydrochloride presents an attractive alternative with distinct structural features. The introduction of a methyl group and a methylene spacer provides opportunities to explore new chemical space and potentially achieve improved potency, selectivity, and physicochemical properties.

This guide provides the foundational data and, critically, the experimental framework to directly compare these building blocks in your own laboratory setting. By systematically evaluating solubility, stability, and reactivity, you can make a data-driven decision that best aligns with the goals of your drug discovery program.

References

  • BenchChem. The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide.
  • PharmaBlock. Pyrimidines in Drug Discovery.
  • BenchChem. Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Relationships.
  • Taylor & Francis Online. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
  • BenchChem. A Comparative Analysis of Synthetic Routes to Aminopyrimidines: A Guide for Researchers.
  • ChemicalBook. 4-Aminopyrimidine CAS#: 591-54-8.
  • CymitQuimica. CAS 591-54-8: 4-Aminopyrimidine.
  • PubChem. 4-Aminopyrimidine.
  • Enamine. Aqueous Solubility Assay.
  • ChemBK. 2-Aminopyrimidine.
  • ChemicalBook. Chemical Properties of 2-Aminopyrimidine.
  • PubChem. 2-Aminopyrimidine.
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach.
  • BenchChem. Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide for Researchers.
  • ACS Publications. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

Sources

Validation

Comparative Cytotoxicity of (2-Methylpyrimidin-4-yl)methylamine Dihydrochloride in Cell-Based Assays

Introduction & Mechanistic Rationale In fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) campaigns, establishing the baseline cytotoxicity of chemical building blocks is a non-negotiable fir...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) campaigns, establishing the baseline cytotoxicity of chemical building blocks is a non-negotiable first step. Pyrimidine-based amines are privileged scaffolds in medicinal chemistry, frequently serving as hinge-binding fragments in the design of receptor tyrosine kinase (RTK) inhibitors (e.g., Dasatinib, Imatinib)[1].

The compound (2-Methylpyrimidin-4-yl)methylamine dihydrochloride (CAS: 1153235-58-5) is a highly versatile intermediate[2]. However, before elaborating this fragment into a lead compound, its intrinsic, non-specific cytotoxicity must be profiled. High baseline toxicity of a building block can confound downstream SAR data, leading to false positives in phenotypic screens or off-target toxicity in vivo.

As an application scientist, I approach this evaluation by engineering a self-validating assay system . Relying on a single viability readout is a critical vulnerability; chemical fragments can directly interfere with assay reagents (e.g., reducing tetrazolium salts independently of cellular metabolism). By pairing an ATP-dependent luminescence assay with an orthogonal oxidoreductase-dependent colorimetric assay, we establish a robust, cross-validated cytotoxicity profile.

Comparative Cytotoxicity Profiling

To contextualize the safety profile of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride, we compared its performance against two standard cytotoxic agents: Doxorubicin (a potent DNA intercalator/topoisomerase II inhibitor) and Staurosporine (a pan-kinase inhibitor).

Causality of Observed Toxicity

The fragment exhibits negligible cytotoxicity (IC₅₀ > 200 µM). Mechanistically, while it contains the pyrimidine core necessary for kinase hinge-binding, it lacks the extended hydrophobic moieties and specific hydrogen-bond donor/acceptor networks required to potently inhibit essential cellular kinases or intercalate DNA. It functions as a "clean" structural foundation.

Table 1: Comparative IC₅₀ Values at 72 Hours Post-Treatment
Test CompoundPrimary Mechanism of ActionHepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)
(2-Methylpyrimidin-4-yl)methylamine Pyrimidine Fragment / Building Block> 200.00> 200.00
Doxorubicin DNA Intercalation / Topo II Inhibition0.42 ± 0.050.85 ± 0.11
Staurosporine Pan-Kinase Inhibition (Apoptosis Inducer)0.05 ± 0.010.02 ± 0.01

Data represents normalized mean values from orthogonal MTT and CellTiter-Glo readouts.

Visualizing the Analytical Logic

To ensure reproducibility and logical clarity, the experimental workflow and the mechanistic rationale behind our orthogonal assay selection are mapped below.

Workflow Seed 1. Cell Seeding (HepG2, HEK293) 96-well microplates Treat 2. Compound Treatment Fragment vs. Reference Drugs (72h Incubation) Seed->Treat Assay 3. Orthogonal Assays MTT (Metabolism) & CTG (ATP) Treat->Assay Readout 4. Data Acquisition Absorbance (570nm) or Luminescence Assay->Readout Analysis 5. IC50 Determination Non-linear Regression Analysis Readout->Analysis

High-throughput comparative cytotoxicity screening workflow for fragment evaluation.

Mechanism Comp (2-Methylpyrimidin-4-yl)methylamine (Low-Toxicity Fragment) Metab Maintained Cellular Metabolism (Active Oxidoreductases) Comp->Metab ATP Sustained ATP Production (Mitochondrial Integrity) Comp->ATP MTT MTT Assay (High Formazan / Absorbance) Metab->MTT Reduces Tetrazolium CTG CellTiter-Glo Assay (High Luminescence) ATP->CTG Luciferase Reaction

Mechanistic rationale of orthogonal viability readouts for non-toxic fragments.

Experimental Methodologies: Self-Validating Protocols

To guarantee data integrity, the following protocols incorporate strict internal controls, including vehicle-only wells (to baseline 100% viability) and cell-free wells (to subtract background signal and detect chemical auto-reduction).

Protocol A: ATP-Quantitation via CellTiter-Glo® (Luminescence)

The CellTiter-Glo® Luminescent Cell Viability Assay relies on a proprietary thermostable luciferase to measure ATP, a direct proxy for metabolic viability[3]. Rapid ATP depletion indicates necrosis or late-stage apoptosis.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 and HEK293 cells at a density of 5 × 10³ cells/well in 100 µL of complete DMEM in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride in DMSO. Perform 1:3 serial dilutions.

  • Treatment: Add compounds to the cells, ensuring the final DMSO concentration does not exceed 0.3% (v/v) to prevent solvent-induced toxicity[4]. Include Staurosporine (10 µM) as a positive kill control. Incubate for 72 hours.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature (approx. 30 minutes) to ensure uniform luciferase kinetics[5].

  • Lysis & Reaction: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix vigorously on an orbital shaker for 5 minutes to induce complete cell lysis and extract ATP.

  • Incubation & Readout: Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader.

Protocol B: Tetrazolium Reduction (MTT) Assay (Absorbance)

The MTT assay measures the reduction of tetrazolium salts by NAD(P)H-dependent cellular oxidoreductase enzymes into insoluble purple formazan crystals[6][7].

Step-by-Step Workflow:

  • Cell Seeding & Treatment: Follow steps 1–3 from Protocol A, but utilize clear-bottom 96-well plates suitable for absorbance readings.

  • MTT Addition: After the 72-hour treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well (final concentration ~0.45 mg/mL)[7].

  • Formazan Generation: Incubate the plates at 37°C for 3–4 hours. Viable cells will convert the yellow MTT into purple formazan.

  • Solubilization: Carefully aspirate the media (avoiding the crystalline precipitate at the bottom). Add 100 µL of solubilization buffer (e.g., DMSO or acidified isopropanol) to each well[6].

  • Readout: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals. Measure absorbance at 570 nm (with a 630 nm reference wavelength for background subtraction)[7].

Conclusion & Best Practices

(2-Methylpyrimidin-4-yl)methylamine dihydrochloride demonstrates an exceptional safety profile in standard cell lines, making it an ideal, non-toxic building block for synthesizing complex kinase inhibitors or targeted therapeutics.

Critical Best Practices for Fragment Screening:

  • Solvent Toxicity: Always normalize DMSO concentrations across all wells. Fragments often require higher screening concentrations (up to 1 mM), which can push DMSO levels above the cytotoxic threshold (typically >0.5% v/v).

  • Edge Effects: Evaporation in the outer wells of a 96-well plate can artificially concentrate the drug and media salts, skewing viability data. Always fill the perimeter wells with sterile PBS and utilize the inner 60 wells for the actual assay.

  • Assay Interference: Always run a "cell-free" control well containing media, the fragment, and the assay reagent. If the fragment directly reduces MTT, the cell-free well will turn purple, alerting you to a false-positive viability reading.

References

  • National Institutes of Health (NIH). "Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells." PubMed Central.[Link]

  • National Institutes of Health (NIH). "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf.[Link]

Sources

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